1-Amino-1h-indazol-7-ol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1-aminoindazol-7-ol |
InChI |
InChI=1S/C7H7N3O/c8-10-7-5(4-9-10)2-1-3-6(7)11/h1-4,11H,8H2 |
InChI Key |
NZSLZHNIOXEQMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N(N=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical and chemical properties of 1-Amino-1h-indazol-7-ol?
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "1-Amino-1h-indazol-7-ol" did not yield specific data. This guide focuses on the closely related and documented isomer, 7-Amino-1H-indazol-6-ol . It is presumed that this is the compound of interest.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. Many indazole-containing compounds have been developed as potent inhibitors of protein kinases, playing a crucial role in the treatment of various diseases, particularly cancer. This technical guide provides a comprehensive overview of the physical and chemical properties, a representative synthesis protocol, and the biological context of 7-Amino-1H-indazol-6-ol, a key intermediate and potential pharmacophore in drug discovery.
Physical and Chemical Properties
The physical and chemical properties of 7-Amino-1H-indazol-6-ol are summarized below. These properties are crucial for its handling, characterization, and application in synthetic and biological studies.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O | --INVALID-LINK--[1] |
| Molecular Weight | 149.15 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 7-amino-1H-indazol-6-ol | --INVALID-LINK--[1] |
| CAS Number | 39761-89-2 | --INVALID-LINK--[1] |
| Appearance | Predicted: Solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
| XLogP3 | 0.5 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 3 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 0 | --INVALID-LINK--[1] |
Spectral Data
While specific experimental spectra for 7-Amino-1H-indazol-6-ol are not available in the searched databases, the following represents the expected spectral characteristics based on its structure and data from similar indazole derivatives.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, as well as signals for the amino and hydroxyl protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating effects of the amino and hydroxyl groups.
-
¹³C NMR: The carbon NMR spectrum would display seven unique carbon signals corresponding to the molecular formula C₇H₇N₃O. The chemical shifts of the carbons in the aromatic ring would be indicative of the substitution pattern.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region), O-H stretching of the hydroxyl group (broad band around 3200-3600 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic indazole core.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 149.15 g/mol . Fragmentation patterns would be consistent with the indazole ring structure.
Experimental Protocols
Synthesis of 6-Aminoindazole from 6-Nitro-1H-indazole (Adaptable for 7-Amino-1H-indazol-6-ol)
This protocol describes the reduction of a nitro group to an amino group on the indazole ring. A similar approach could be employed for the synthesis of 7-Amino-1H-indazol-6-ol, starting from 6-hydroxy-7-nitro-1H-indazole.
Materials:
-
6-Nitro-1H-indazole (or 6-hydroxy-7-nitro-1H-indazole)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve the starting nitroindazole (1 equivalent) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas into the reaction vessel (typically via a balloon or a controlled hydrogenation apparatus) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours to overnight.
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude aminoindazole. Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.
Safety Precautions:
-
Palladium on carbon is flammable, especially when saturated with hydrogen. Handle with care and do not allow it to dry in the air.
-
Hydrogen gas is highly flammable. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources.
Biological Activity and Signaling Pathways
Indazole derivatives are well-recognized as privileged scaffolds in the development of protein kinase inhibitors. Many of these compounds target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. A prominent target for indazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis.[2][3][4][5][6]
The inhibition of VEGFR-2 by indazole derivatives blocks the downstream signaling cascade, thereby preventing the formation of new blood vessels that are essential for tumor growth and metastasis. The general mechanism involves the competitive binding of the indazole inhibitor to the ATP-binding site of the VEGFR-2 kinase domain.[7]
Below is a diagram representing the VEGFR-2 signaling pathway and the point of inhibition by a generic indazole-based inhibitor.
References
- 1. 7-Amino-1H-indazol-6-OL | C7H7N3O | CID 135742469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery of Indazole Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across a range of diseases, including cancer, inflammation, and infectious diseases.[1][2][3][4] This technical guide provides an in-depth review of the key literature surrounding the discovery and development of indazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthetic methodologies, biological evaluation techniques, and the structure-activity relationships (SAR) that have driven the success of this important class of molecules.
I. Synthesis of Indazole Derivatives: Key Methodologies
The versatile biological activities of indazole derivatives have spurred the development of numerous synthetic routes to access this heterocyclic system.[5] The choice of synthetic strategy often depends on the desired substitution pattern on the indazole core.
General Synthesis of the Indazole Core
Several classical and modern methods are employed for the construction of the indazole ring. A common approach involves the cyclization of ortho-substituted phenylhydrazines. For instance, the Fischer indole synthesis can be adapted to produce indazoles.
A widely used laboratory-scale synthesis involves the reaction of a 2-halobenzonitrile with hydrazine, followed by cyclization. This method is particularly useful for the preparation of 3-aminoindazoles, which are key intermediates for many kinase inhibitors.
Experimental Protocol: Synthesis of 3-Aminoindazoles from 2-Bromobenzonitriles
This protocol describes a general two-step synthesis of substituted 3-aminoindazoles.
-
Step 1: Palladium-Catalyzed Arylation.
-
To a solution of the 2-bromobenzonitrile in an appropriate solvent (e.g., toluene or dioxane), add benzophenone hydrazone, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Acidic Deprotection and Cyclization.
-
Dissolve the product from Step 1 in a suitable solvent (e.g., methanol or ethanol).
-
Add a strong acid (e.g., hydrochloric acid or sulfuric acid) and heat the mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final 3-aminoindazole derivative by recrystallization or column chromatography.
-
Synthesis of Marketed Indazole-Containing Drugs
The following sections provide an overview of the synthetic approaches for prominent indazole-based drugs.
Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[6] Its synthesis involves a convergent approach, with the key step being a Suzuki coupling to form the indazole core.[7]
Simplified Synthetic Scheme for Axitinib:
Caption: A simplified synthetic workflow for Axitinib.
A detailed laboratory-scale preparation of Axitinib has been reported involving two CuI-catalyzed coupling reactions.[6]
Pazopanib is a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[8] A common synthetic route involves the coupling of a substituted pyrimidine with a functionalized indazole.[4][9]
Simplified Synthetic Scheme for Pazopanib:
References
- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 2. kumc.edu [kumc.edu]
- 3. protocols.io [protocols.io]
- 4. rroij.com [rroij.com]
- 5. docs.research.missouri.edu [docs.research.missouri.edu]
- 6. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 7. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
- 8. Design, synthesis and biological evaluation of pazopanib derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of Substituted 1H-Indazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural features and synthetic tractability have led to the development of a wide array of substituted derivatives with potent and diverse pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of substituted 1H-indazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.
Anticancer Activity
Substituted 1H-indazoles have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways and the induction of apoptosis.
Quantitative Anticancer Activity Data
The anticancer efficacy of various substituted 1H-indazole derivatives has been quantified using in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. A selection of promising compounds and their reported IC50 values are presented in Table 1.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 9f | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colon) | 14.3 ± 4.4 | [1][2] |
| 6o | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15 | [3][4] |
| 6o | 1H-indazole-3-amine derivative | A549 (Lung) | >50 | [3] |
| 6o | 1H-indazole-3-amine derivative | PC-3 (Prostate) | >50 | [3] |
| 6o | 1H-indazole-3-amine derivative | HepG2 (Liver) | >50 | [3] |
| 2f | Indazole derivative | 4T1 (Breast) | 0.23 - 1.15 | [5] |
Experimental Protocols for Anticancer Activity Assessment
The in vitro cytotoxicity of 1H-indazole derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assays.
-
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 1H-indazole derivatives and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
-
-
SRB Assay Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Destaining and Solubilization: The plates are washed with 1% acetic acid to remove unbound dye, and the bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.
-
Western blotting is a key technique to investigate the molecular mechanisms of apoptosis induced by 1H-indazole derivatives.
-
Protocol for Detection of Apoptosis-Related Proteins:
-
Protein Extraction: Cancer cells are treated with the 1H-indazole derivative for a specified time, and then lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against apoptosis-related proteins such as Bax, Bcl-2, cleaved caspase-3, p53, and MDM2.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways in Anticancer Activity
Several 1H-indazole-3-amine derivatives have been shown to exert their anticancer effects by modulating the p53/MDM2 signaling pathway.[4] The tumor suppressor protein p53 plays a critical role in cell cycle arrest and apoptosis. MDM2 is a negative regulator of p53, promoting its degradation. Inhibition of the MDM2-p53 interaction can lead to the stabilization and activation of p53, resulting in cancer cell death.
Caption: p53/MDM2 pathway modulation by 1H-indazole derivatives.
The Extracellular signal-Regulated Kinase (ERK) pathway is another important target for anticancer drug development. Some 1H-indazole amide derivatives have been identified as potent inhibitors of ERK1/2.[6] The ERK pathway is often hyperactivated in cancer, promoting cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Solubility profile of 1-Amino-1h-indazol-7-ol in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 1-Amino-1H-indazol-7-ol, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct quantitative solubility data for this specific molecule in public literature, this document outlines a detailed experimental protocol for its determination in common laboratory solvents. Furthermore, it presents an inferred qualitative solubility profile based on the known characteristics of structurally similar compounds. This guide also includes a proposed signaling pathway relevant to the broader class of aminoindazoles and a clear workflow for solubility assessment.
Inferred Solubility Profile
Generally, the presence of both amino (-NH2) and hydroxyl (-OH) groups suggests an increased capacity for hydrogen bonding, which typically enhances solubility in polar protic solvents like water and alcohols.[1] For instance, related compounds such as 6-Amino-1H-indazole are reported to be slightly soluble in water and soluble in organic solvents like ethanol and Dimethyl Sulfoxide (DMSO). Kinase inhibitors, a class to which many aminoindazole derivatives belong, are often dissolved in DMSO for in vitro assays.[2][3]
Based on these observations, the following qualitative solubility profile for this compound is proposed:
| Solvent | Inferred Qualitative Solubility | Rationale |
| Water | Slightly Soluble to Soluble | The polar amino and hydroxyl groups can form hydrogen bonds with water molecules, promoting solubility. However, the fused aromatic ring system of the indazole core is hydrophobic and may limit extensive solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds, including many kinase inhibitors.[2][3] |
| Ethanol | Soluble | As a polar protic solvent, ethanol can engage in hydrogen bonding with the amino and hydroxyl groups of the molecule. |
| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent that should effectively solvate the compound. |
| Acetonitrile | Sparingly Soluble to Slightly Soluble | Acetonitrile is a polar aprotic solvent but is generally less effective at dissolving compounds with strong hydrogen bonding capabilities compared to DMSO or alcohols. |
| Tetrahydrofuran (THF) | Sparingly Soluble | THF is a less polar solvent compared to the others listed and is expected to be a poorer solvent for this polar compound. |
It is imperative to experimentally verify these inferred solubilities. The following section provides a detailed protocol for this purpose.
Experimental Protocol for Solubility Determination
The following is a standard and robust methodology for determining the equilibrium solubility of this compound in various laboratory solvents. This protocol is based on the widely used shake-flask method.[4]
Materials:
-
This compound (solid form, high purity)
-
Selected solvents (e.g., Water, DMSO, Ethanol, Methanol, Acetonitrile, THF) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to a standard temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze both the standard solutions and the filtered sample solutions using a validated HPLC method.
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the sample solutions by interpolating from the calibration curve. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Report the temperature at which the solubility was determined.
-
Mandatory Visualizations
To further elucidate the context and practical application of this technical guide, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: A potential signaling pathway inhibited by aminoindazole-based compounds.
References
- 1. Student Question : How do functional groups like hydroxyl and amino groups affect water solubility? | Chemistry | QuickTakes [quicktakes.io]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Safety, Handling, and Storage of 7-Amino-1H-indazole
Disclaimer: Information regarding the specific compound "1-Amino-1h-indazol-7-ol" was not available. This guide pertains to the structurally related compound 7-Amino-1H-indazole (CAS No. 21443-96-9) . The information provided herein should be used as a reference for a similar chemical structure and not as a direct substitute for a specific safety data sheet for this compound. Researchers and drug development professionals should exercise extreme caution and conduct a thorough risk assessment before handling any chemical.
This technical guide provides comprehensive safety, handling, and storage information for 7-Amino-1H-indazole, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 7-Amino-1H-indazole is presented in the table below.
| Property | Value |
| Synonyms | 1H-Indazol-7-amine |
| CAS Number | 21443-96-9 |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| Appearance | Tan powder |
| Melting Point | 164 - 164.5 °C (327.2 - 328.1 °F)[1] |
| Purity | >95% to 97% |
Hazard Identification and Classification
7-Amino-1H-indazole is classified as a hazardous chemical. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning[1]
Safety and Handling Procedures
Proper handling of 7-Amino-1H-indazole is crucial to minimize exposure and ensure a safe working environment.
A diagram illustrating the necessary personal protective equipment for handling this chemical is provided below.
References
Methodological & Application
Application Notes and Protocols for 1-Amino-1h-indazol-7-ol Analogs in Medicinal Chemistry
Disclaimer: Due to the limited availability of specific experimental data for 1-Amino-1h-indazol-7-ol in the public domain, these application notes and protocols are based on closely related structural analogs, primarily from the pyrazolo[3,4-b]pyridine class. These compounds share a similar bicyclic heteroaromatic core and are known to exhibit significant activity in medicinal chemistry, particularly as kinase inhibitors. The methodologies provided are intended to serve as a comprehensive guide for researchers interested in the synthesis and evaluation of similar small molecules.
Overview and Potential Applications
The indazole and pyrazolopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of these scaffolds have demonstrated a wide array of pharmacological activities, including but not limited to:
-
Anticancer Activity: Many derivatives have shown potent inhibitory effects against various cancer cell lines.[2][3]
-
Kinase Inhibition: These scaffolds are frequently employed in the design of inhibitors for various protein kinases, which are crucial targets in oncology and inflammatory diseases.[4][5][6]
-
Anti-inflammatory and Antimicrobial Properties: Certain analogs have also been investigated for their potential in treating inflammatory conditions and microbial infections.[7][8]
The presence of amino and hydroxyl groups on the bicyclic core, as in this compound, offers key hydrogen bonding features that can be exploited for potent and selective interactions with biological targets.
Synthesis of a Representative Analog: 1H-Pyrazolo[3,4-b]pyridine Derivatives
A general and efficient method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[9] Further modifications can be introduced through various modern synthetic methodologies.
Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives[6]
This protocol describes a general palladium-catalyzed cross-coupling reaction to introduce substituents onto the pyrazolo[3,4-b]pyridine core, a common strategy to build a library of analogs for structure-activity relationship (SAR) studies.
Materials:
-
Substituted 5-bromo-1H-pyrazolo[3,4-b]pyridine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a reaction vessel, add the substituted 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq), the corresponding arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted 1H-pyrazolo[3,4-b]pyridine derivative.
Caption: Synthetic workflow for a substituted pyrazolopyridine.
Biological Evaluation: Kinase Inhibitory Activity
The following protocol is a representative method for evaluating the kinase inhibitory activity of synthesized compounds, specifically targeting TANK-binding kinase 1 (TBK1), a key player in innate immunity signaling.[6]
Experimental Protocol: Z'-LYTE™ Kinase Assay[6]
This is a fluorescence resonance energy transfer (FRET)-based assay.
Materials:
-
TBK1 kinase (e.g., Thermo Scientific, A31513)
-
Substrate peptide (specific for the kinase)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Development reagent
-
Stop reagent
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Add 4 ng of TBK1 kinase to each well of a 384-well plate.
-
Add the test compounds at various concentrations.
-
Initiate the kinase reaction by adding 4 µM of the substrate peptide and 100 µM ATP.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Add 5 µL of the development reagent to each well and incubate for another hour.
-
Stop the reaction by adding 5 µL of the stop reagent.
-
Measure the fluorescence signals using a suitable plate reader.
-
Calculate the percent inhibition and subsequently the IC50 values for each compound.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of representative 1H-pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines and kinases.
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| 8b | - | - | A-549 (Lung) | 2.9 | [2] |
| HEPG2 (Liver) | 2.6 | [2] | |||
| HCT-116 (Colon) | 2.3 | [2] | |||
| 15y | TBK1 Kinase | 0.0002 | - | - | [6] |
| Compound 4 | CDK2/cyclin A2 | 0.24 | - | - | [10] |
| Compound 49 | B-RafV600E | < 0.05 | - | - | [4] |
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the TBK1 signaling pathway, which is a potential target for compounds with the pyrazolo[3,4-b]pyridine scaffold.
Caption: Simplified TBK1 signaling pathway and point of inhibition.
References
- 1. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 1-Amino-1H-indazol-7-ol Derivatives as FGFR Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of 1-Amino-1H-indazol-7-ol derivatives and related amino-indazole compounds as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) in the context of cancer research. While specific data for the this compound scaffold is emerging, the methodologies and data presented herein are based on closely related and well-characterized amino-indazole analogs, offering a robust framework for the evaluation of this promising class of inhibitors.
Introduction to FGFR Inhibition in Oncology
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known driver in a variety of human cancers. Consequently, the development of small molecule inhibitors targeting the ATP-binding site of FGFR kinases has become a significant area of focus in oncology drug discovery. Amino-indazole scaffolds have emerged as a promising structural motif for the development of potent and selective FGFR inhibitors.
FGFR Signaling Pathway
The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation event triggers the recruitment of downstream signaling proteins and the activation of multiple intracellular signaling cascades, including the RAS-RAF-MEK-ERK, PI3K-AKT, and PLCγ pathways, which ultimately drive cellular responses.
Caption: The FGFR signaling pathway, illustrating the major downstream cascades.
Quantitative Data for Amino-Indazole FGFR Inhibitors
The following tables summarize the in vitro inhibitory activity of representative amino-indazole derivatives against FGFR kinases and their anti-proliferative effects on various cancer cell lines. This data provides a benchmark for evaluating novel this compound derivatives.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) of Representative Amino-Indazole Derivatives
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Reference |
| 7n | 15.0 | - | - | [3] |
| 7r | 2.9 | - | - | [3] |
| 2a | <4.1 | 2.0 ± 0.8 | - | [3] |
| 9d | 15.0 | - | - | [1] |
| 9u | 3.3 | - | - | [1] |
| 8e | 56.4 | 35.2 | 95.5 | [2] |
Table 2: Anti-proliferative Activity (IC50, nM) of Representative Amino-Indazole Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (nM) | Reference |
| 7r | KG1 | Acute Myeloid Leukemia | - | [3] |
| 2a | KG1 | Acute Myeloid Leukemia | 25.3 ± 4.6 | [3] |
| 2a | SNU16 | Gastric Cancer | 77.4 ± 6.2 | [3] |
| 9d | - | - | 785.8 | [1] |
| 9u | - | - | 468.2 | [1] |
| 8e | SNU-16 | Gastric Cancer | 710 | [2] |
| 8e | MCF-7 | Breast Cancer | 1260 | [2] |
Experimental Protocols
The following section provides detailed protocols for the synthesis and biological evaluation of this compound derivatives and their analogs.
General Synthetic Scheme for this compound Derivatives
While a specific, published synthesis for this compound was not identified, a plausible retro-synthetic analysis suggests a route starting from a substituted 2-methyl-3-nitroaniline derivative. The general approach for synthesizing substituted indazoles often involves the cyclization of a hydrazine derivative.
Caption: A generalized workflow for the synthesis of amino-indazole derivatives.
Protocol: Synthesis of a 1H-Indazol-3-amine Scaffold (General Procedure)
This protocol is adapted from the synthesis of related 1H-indazol-3-amine derivatives and may require optimization for the this compound scaffold.
-
Step 1: Synthesis of the Hydrazine Intermediate:
-
To a solution of the appropriately substituted 2-fluoro-benzonitrile in a suitable solvent (e.g., ethanol), add hydrazine hydrate.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
-
Step 2: Cyclization to form the Indazole Ring:
-
Suspend the hydrazine intermediate in a high-boiling point solvent (e.g., diphenyl ether).
-
Heat the mixture to a high temperature (e.g., 250 °C) for a specified period to effect cyclization.
-
Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and purify by column chromatography on silica gel.
-
Biochemical Assay: FGFR Kinase Inhibition
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay measures the phosphorylation of a biotinylated substrate peptide by the FGFR kinase.
-
Reagent Preparation:
-
Prepare a 1X kinase assay buffer.
-
Dilute the FGFR enzyme and the biotinylated substrate peptide to the desired concentrations in the kinase assay buffer.
-
Prepare a serial dilution of the this compound derivative or other test compounds in DMSO, and then dilute further in kinase assay buffer.
-
Prepare the detection reagents (Europium cryptate-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665) in the detection buffer.
-
-
Assay Procedure:
-
In a 384-well low-volume microplate, add the test compound solution.
-
Add the FGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding the ATP/substrate peptide mixture.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the detection reagents.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Assay: Anti-proliferative Activity
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][5][6][7][8]
-
Cell Seeding:
-
Harvest cancer cells and determine the cell concentration using a hemocytometer.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound derivative or other test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
After the incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
In Vivo Evaluation: Xenograft Tumor Models
Protocol: Subcutaneous Xenograft Model in Nude Mice
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound derivatives.
-
Cell Implantation:
-
Harvest cancer cells known to have FGFR pathway activation.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound derivative or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Conclusion
The this compound scaffold represents a potentially valuable starting point for the development of novel FGFR inhibitors for cancer therapy. The protocols and data provided in these application notes, based on well-established amino-indazole analogs, offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the therapeutic potential of this promising class of compounds. Through rigorous in vitro and in vivo testing, the efficacy and selectivity of these derivatives can be thoroughly investigated, paving the way for the development of next-generation targeted cancer therapies.
References
- 1. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Use of Amino-Indazoles in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for identifying novel lead compounds. This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. The indazole scaffold is a "privileged" structure in medicinal chemistry, frequently found in clinically approved drugs and investigational agents, particularly kinase inhibitors. Its rigid bicyclic structure and hydrogen bonding capabilities make it an ideal starting point for FBDD campaigns.
The Indazole Scaffold in FBDD
The indazole core offers several advantages as a fragment:
-
Structural Rigidity: The bicyclic system provides a well-defined shape, reducing conformational entropy upon binding.
-
Hydrogen Bonding: The nitrogen atoms of the pyrazole ring and the amino substituent can act as both hydrogen bond donors and acceptors, facilitating key interactions with protein targets.[6]
-
Synthetic Tractability: The indazole ring is amenable to chemical modification at multiple positions, allowing for straightforward fragment evolution into more potent leads.[7][8]
-
Favorable Physicochemical Properties: Indazole-based fragments generally adhere to the "Rule of Three," possessing low molecular weight, a moderate number of hydrogen bond donors/acceptors, and acceptable lipophilicity.
Physicochemical Properties of a Representative Fragment: 3-Aminoindazole
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃ | [9] |
| Molecular Weight | 133.15 g/mol | [9] |
| XLogP3 | 1.2 | [9] |
| Hydrogen Bond Donors | 2 | [9] |
| Hydrogen Bond Acceptors | 2 | [9] |
| Rotatable Bonds | 0 | [9] |
Fragment-Based Drug Discovery Workflow
The FBDD process is iterative and can be broadly categorized into four main stages: Fragment Library Screening, Hit Validation, Structural Characterization, and Fragment-to-Lead Evolution.
Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Experimental Protocols
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a sensitive biophysical technique used to detect and quantify binding events in real-time.[10][11]
Objective: To identify fragments from a library that bind to the target protein (e.g., PDK1).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein (e.g., PDK1)
-
Fragment library dissolved in DMSO
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject the purified PDK1 protein diluted in immobilization buffer to achieve a target immobilization level (e.g., 3000-5000 Response Units, RU).
-
Deactivate the remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer at a high concentration (e.g., 200-500 µM), ensuring the final DMSO concentration is consistent and low (e.g., <5%).
-
Inject each fragment solution over the protein and reference flow cells for a defined contact time (e.g., 60 seconds) at a constant flow rate (e.g., 30 µL/min).[12]
-
Monitor the binding response in real-time.
-
A short dissociation phase follows the injection.
-
Regenerate the surface if necessary with a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the active flow cell signal.
-
Fragments showing a significant and specific binding response above a defined threshold are considered primary hits.
-
Data Presentation:
| Fragment ID | Structure | Concentration (µM) | Binding Response (RU) | Hit? (Y/N) |
| F001 | 3-aminoindazole | 400 | 55 | Y |
| F002 | ... | 400 | 5 | N |
| ... | ... | 400 | ... | ... |
Protocol 2: Hit Validation and Characterization using NMR Spectroscopy
NMR spectroscopy is a powerful tool in FBDD as it can detect weak binding and provide structural information about the binding site.[13][14] Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used.
Objective: To confirm the binding of primary hits and map their binding site on the target protein.
Materials:
-
NMR spectrometer (≥600 MHz) with a cryoprobe
-
Uniformly ¹⁵N-labeled purified target protein (e.g., PDK1)
-
NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)
-
Fragment hits from the primary screen
Methodology:
-
Reference Spectrum:
-
Prepare a sample of ¹⁵N-labeled PDK1 (e.g., 50-100 µM) in NMR buffer.
-
Acquire a 2D ¹H-¹⁵N HSQC reference spectrum. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
-
Fragment Titration:
-
Add a small aliquot of a concentrated stock solution of the fragment hit (e.g., 3-aminoindazole) to the protein sample.
-
Acquire another 2D ¹H-¹⁵N HSQC spectrum.
-
Repeat the addition of the fragment to obtain a titration series (e.g., protein:fragment ratios of 1:1, 1:5, 1:10).
-
-
Data Analysis:
-
Overlay the spectra from the titration with the reference spectrum.
-
Chemical Shift Perturbations (CSPs): Amide peaks corresponding to residues in or near the binding site will show a shift in their position upon fragment binding. These are CSPs.
-
The magnitude of the CSPs can be used to map the binding site on a known 3D structure of the protein.
-
The dissociation constant (K_D) can be estimated by fitting the CSP data to a binding isotherm.
-
Data Presentation:
| Fragment Hit | K_D (µM) | Residues with Significant CSPs | Binding Site Location |
| 3-aminoindazole | 311 | A162, S160, V96, L155 | Adenine (ATP-binding) pocket |
(Data for 3-aminoindazole binding to PDK1 is illustrative based on published findings)[1]
Protocol 3: Structural Elucidation by X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the protein-fragment complex, which is invaluable for the subsequent lead optimization phase.[15][16]
Objective: To determine the three-dimensional structure of the fragment bound to the target protein.
Methodology:
-
Protein Crystallization:
-
Obtain high-quality crystals of the target protein (e.g., PDK1) using techniques like vapor diffusion.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer the protein crystals into a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period (minutes to hours).
-
Co-crystallization: Set up crystallization trials with the protein already in complex with the fragment.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using a known structure of the protein.
-
Analyze the electron density maps to unambiguously identify the position and orientation of the bound fragment.
-
Case Study: 3-Aminoindazole as a PDK1 Inhibitor
In the discovery of PDK1 inhibitors, a biochemical screen of a fragment library identified 3-aminoindazole as a hit.[1] Subsequent validation and characterization using NMR and X-ray crystallography confirmed its binding to the ATP-binding site of PDK1.[6] The crystal structure revealed that the 3-aminoindazole fragment formed key hydrogen bonds with the hinge residues A162 and S160.[6] This structural information was then used to guide the "fragment-to-lead" evolution, where the 3-aminoindazole core was elaborated, leading to the discovery of a potent lead compound with significantly improved affinity.[1]
Relevant Signaling Pathway: PI3K/PDK1/AKT
Caption: The PI3K/PDK1/AKT signaling pathway, a key regulator of cell survival and proliferation.
References
- 1. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PDK1: At the crossroad of cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PDK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. dhvi.duke.edu [dhvi.duke.edu]
- 13. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 16. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
Application Note: Protocols for Regioselective N-alkylation of the 1H-Indazole Ring System
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indazole scaffold is a privileged bicyclic heterocycle featured in numerous pharmaceutical agents and bioactive compounds, often serving as a bioisostere of indole.[1][2] The therapeutic efficacy of these compounds is frequently dependent on the substitution pattern, particularly on the nitrogen atoms of the pyrazole ring. Direct N-alkylation of the 1H-indazole system typically yields a mixture of N1 and N2-alkylated regioisomers, posing significant challenges for synthesis and purification.[3][4] Achieving regioselectivity is therefore a critical objective in the synthesis of indazole-containing drug candidates.
This application note provides detailed protocols and a summary of reaction conditions for the selective N-alkylation of the 1H-indazole ring, focusing on methods to favor either the N1 or N2 position. The regiochemical outcome is influenced by a combination of factors including the electronic and steric properties of substituents on the indazole ring, the choice of base and solvent, and the nature of the alkylating agent.[5]
Factors Influencing N1 vs. N2 Regioselectivity
The alkylation of 1H-indazole proceeds via the formation of an indazolide anion, which is a mesomeric species. The selectivity of the subsequent alkylation is a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents, particularly at the C7 position, can hinder attack at the adjacent N1 position, thereby favoring N2-alkylation.
-
Electronic Effects: Electron-withdrawing groups on the benzene ring, especially at the C7 position (e.g., -NO₂, -CO₂Me), have been shown to confer excellent N2 regioselectivity (≥ 96%).[5] Conversely, certain electron-deficient indazoles with substituents at the C3 position can exhibit high N1-selectivity.[3]
-
Base and Counter-ion: The choice of base is critical. Sodium hydride (NaH) in an aprotic solvent like THF often favors N1-alkylation.[1][5] This is sometimes attributed to the coordination of the Na⁺ cation between the N2-atom and an electron-rich atom in a C3 substituent, directing the alkylating agent to the N1 position.[3] Cesium bases, like cesium carbonate (Cs₂CO₃), can also promote N1-alkylation, potentially through a chelation mechanism.[3][6]
-
Solvent: The polarity of the solvent plays a significant role. Polar aprotic solvents like DMF can lead to mixtures of isomers, while less polar solvents like THF can enhance selectivity for the N1 position when used with bases like NaH.[2][5]
-
Alkylation Conditions: Mitsunobu reaction conditions (using reagents like DEAD or DIAD and PPh₃) generally show a strong preference for the formation of the N2-regioisomer.[2][5]
The diagram below illustrates the key factors that direct the alkylation towards the N1 or N2 position.
Caption: Factors influencing N1 vs. N2 regioselectivity in indazole alkylation.
Protocols for N-Alkylation
The following section details standardized protocols for achieving selective N1 and N2-alkylation of the 1H-indazole ring system.
This protocol is optimized for achieving high N1-selectivity and is effective for a range of indazoles, particularly those with C3 substituents like carboxymethyl, tert-butyl, and carboxamide groups, where >99% N1 regioselectivity has been observed.[1][5]
Experimental Workflow Diagram
Caption: General workflow for N1-selective alkylation of 1H-indazole.
Detailed Methodology:
-
To a solution of the substituted 1H-indazole (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (N₂ or Argon), add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 equiv.) dropwise to the cooled suspension.
-
Allow the reaction mixture to gradually warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N1-alkylated indazole.
The Mitsunobu reaction provides a reliable method for the N2-alkylation of indazoles, often showing a strong preference for the N2-isomer.[2][5] This method is particularly useful when the desired product is the kinetically favored N2-regioisomer.
Detailed Methodology:
-
In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the 1H-indazole (1.0 equiv.), the corresponding alcohol (1.2 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) in THF dropwise over 15-20 minutes. An exothermic reaction is often observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[7]
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography. The triphenylphosphine oxide and hydrazine byproducts can be challenging to remove, so careful chromatography is required.
Summary of Reaction Conditions and Regioselectivity
The choice of reagents and conditions dramatically impacts the N1:N2 product ratio. The following tables summarize findings from various studies to guide reaction optimization.
Table 1: Effect of Base and Solvent on Alkylation of 1H-Indazole with n-pentyl bromide
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | N1:N2 Ratio | Reference |
| 1 | Cs₂CO₃ (1.5) | DMF | 20 | 16 | 1.5 : 1 | [2] |
| 2 | K₂CO₃ (1.5) | DMF | 20 | 16 | 1.2 : 1 | [2] |
| 3 | NaH (1.2) | DMF | 20 | 2 | 1.2 : 1 | [2] |
| 4 | NaH (1.2) | THF | 20 | 2 | 9.0 : 1 | [2][5] |
Table 2: Regioselectivity under Different Optimized Protocols
| Protocol Type | Indazole Substrate | Alkylating Agent/Reagent | Key Conditions | Predominant Isomer | Selectivity (N1:N2 or N2:N1) | Reference |
| Standard Alkylation | 3-(tert-butyl)-1H-indazole | n-pentyl bromide | NaH, THF, 20 °C | N1 | >99 : 1 | [5] |
| Standard Alkylation | 7-nitro-1H-indazole | n-pentyl bromide | NaH, THF, 20 °C | N2 | 1 : 24 | [5] |
| Mitsunobu Reaction | 3-(tert-butyl)-1H-indazole | Pentan-1-ol, DEAD, PPh₃ | THF, 0 °C to RT | N2 | 1 : 2.5 | [2][5] |
| Acid-Catalyzed | 1H-Indazole | Ethyl 2-diazoacetate | TfOH (10 mol%) | N2 | >1 : 99 | [8] |
| Microwave-Assisted | 1H-Indazole | Bromoalkyne | CuI, K₃PO₄ | N1 | N/A (Improved yields) | [9] |
Alternative Methodologies
Microwave-Assisted N-Alkylation: The use of controlled microwave heating can dramatically reduce reaction times, often from hours to minutes, while improving yields and promoting sustainable reaction conditions.[9][10] Both N-alkylation and N-arylation reactions on the indazole core have been successfully performed using microwave irradiation, making it a valuable tool for high-throughput synthesis and library generation.[9][11]
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis offers a practical method for N-alkylation, particularly for large-scale synthesis.[12] Using a catalyst like tetrabutylammonium bromide (TBAB) under solid-liquid or liquid-liquid conditions can facilitate the reaction between the indazolide anion and the alkylating agent, often with high yields and simplified workup procedures.[13][14]
Conclusion
The regioselective N-alkylation of 1H-indazoles is a complex but manageable challenge. High N1-selectivity can be reliably achieved using sodium hydride in THF, especially for indazoles with specific C3-substituents. Conversely, N2-alkylation is favored under Mitsunobu conditions or for substrates bearing strong electron-withdrawing groups at the C7-position. By carefully selecting the appropriate reaction conditions based on the substrate's electronic and steric profile, researchers can effectively control the regiochemical outcome and streamline the synthesis of targeted indazole derivatives for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jchr.org [jchr.org]
- 11. researchgate.net [researchgate.net]
- 12. phasetransfer.com [phasetransfer.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Purity Quantification of 1-Amino-1h-indazol-7-ol
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail validated analytical methodologies for the precise quantification of 1-Amino-1h-indazol-7-ol purity. The protocols provided are designed for implementation in quality control, process development, and research laboratories.
Introduction
This compound is a heterocyclic amine of significant interest in pharmaceutical research and development. Accurate determination of its purity is a critical aspect of quality control, ensuring the safety and efficacy of downstream applications. This document outlines three robust analytical methods for quantifying the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography with derivatization (GC), and quantitative Nuclear Magnetic Resonance (qNMR).
Data Presentation: Purity Analysis Summary
The following table summarizes representative purity data for three hypothetical batches of this compound, as determined by the analytical methods detailed in this document.
| Batch Number | HPLC Purity (%) | GC Purity (%) | qNMR Purity (mol/mol %) | Major Impurity Profile (by HPLC, >0.1%) |
| A-2025-001 | 99.5 | 99.4 | 99.6 | Impurity A (0.2%), Impurity B (0.15%) |
| A-2025-002 | 98.8 | 98.7 | 98.9 | Impurity A (0.5%), Impurity C (0.3%) |
| B-2025-001 | 99.8 | 99.7 | 99.9 | Impurity B (0.1%) |
Experimental Protocols
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the routine analysis of this compound purity and the quantification of related impurities.
3.1.1. Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
3.1.2. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 95 5 20 50 50 25 50 50 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3.1.3. Sample Preparation
-
Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3.1.4. Data Analysis The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Method 2: Gas Chromatography with Silylation (GC)
Due to the low volatility of this compound, derivatization is required prior to GC analysis. Silylation is a common and effective technique for this purpose.
3.2.1. Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
3.2.2. GC Conditions
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 10 minutes at 300 °C
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 320 °C
3.2.3. Derivatization and Sample Preparation
-
Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial.
-
Add 200 µL of anhydrous pyridine and 200 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3.2.4. Data Analysis Purity is determined by the area percent of the derivatized this compound peak.
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.[1][2] An internal standard of known purity is used for quantification.[3][4][5]
3.3.1. Materials and Reagents
-
This compound sample
-
Maleic acid (certified internal standard, purity > 99.9%)
-
Dimethyl sulfoxide-d6 (DMSO-d6) with 0.05% v/v Tetramethylsilane (TMS)
3.3.2. NMR Acquisition Parameters
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d6
-
Pulse Program: Standard 90° pulse
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons)
-
Number of Scans: 16-64 (to achieve a signal-to-noise ratio > 250:1 for the signals of interest)
3.3.3. Sample Preparation
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean, dry vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
3.3.4. Data Analysis
-
Identify a well-resolved signal from this compound and the signal from the internal standard (maleic acid, singlet at ~6.3 ppm).
-
Integrate both signals accurately.
-
Calculate the purity using the following formula:
Purity (mol/mol %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_analyte / m_analyte) * P_IS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = mass
-
MW = Molecular weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Acid)
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall analytical workflow and the logical relationship between the different purity assessment methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Aminoindazole Intermediates in Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Aminoindazole and its derivatives are pivotal structural motifs in medicinal chemistry, serving as essential building blocks for a wide array of therapeutic agents. These compounds are integral to the development of drugs targeting various diseases, including cancer and viral infections. The synthesis of these intermediates on a large scale, with high purity and yield, is a critical step in the drug development pipeline. These application notes provide detailed protocols for two robust and scalable methods for the synthesis of 3-aminoindazole intermediates, alongside relevant biological context and data.
Method 1: Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine
This protocol details a two-step synthesis for 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate in the production of the HIV-1 capsid inhibitor, Lenacapavir. The synthesis starts from the readily available and inexpensive 2,6-dichlorobenzonitrile.[1][2]
Experimental Protocol
Step 1: Regioselective Bromination of 2,6-dichlorobenzonitrile
A solution of 2,6-dichlorobenzonitrile is treated with a brominating agent to regioselectively install a bromine atom, yielding 3-bromo-2,6-dichlorobenzonitrile.
Step 2: Heterocycle Formation with Hydrazine
The resulting 3-bromo-2,6-dichlorobenzonitrile is then reacted with hydrazine hydrate in a pressure reactor to facilitate a nucleophilic aromatic substitution and subsequent cyclization, affording the desired 7-bromo-4-chloro-1H-indazol-3-amine.[1]
To a degassed 1 L Parr reactor, add 3-bromo-2,6-dichlorobenzonitrile (80.0 g, 1 eq., 296 mmol), hydrazine hydrate (76 mL, 4 eq., 1.2 mol), and 2-MeTHF (400 mL) at room temperature. The reaction mixture is then heated to 105 °C and stirred for 18 hours. After completion, the mixture is cooled to 25 °C. Water (240 mL) is added, and the mixture is extracted with ethyl acetate (3 x 300 mL). The combined organic layers are washed with brine (300 mL), dried, and concentrated to yield the product.[1]
Quantitative Data
| Starting Material | Product | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
| 2,6-dichlorobenzonitrile | 3-bromo-2,6-dichlorobenzonitrile | Brominating Agent | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| 3-bromo-2,6-dichlorobenzonitrile | 7-bromo-4-chloro-1H-indazol-3-amine | Hydrazine hydrate | 2-MeTHF | 105 °C | 18 | 38-45 (overall) | >95 |
Logical Workflow
Method 2: General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles
This protocol describes a versatile and efficient two-step synthesis of a variety of substituted 3-aminoindazoles starting from 2-bromobenzonitriles. This method utilizes a palladium-catalyzed arylation followed by an acidic deprotection and cyclization sequence.[3]
Experimental Protocol
Step 1: Palladium-Catalyzed Arylation of Benzophenone Hydrazone
This step involves the coupling of a 2-bromobenzonitrile with benzophenone hydrazone in the presence of a palladium catalyst and a phosphine ligand.
A mixture of the substituted 2-bromobenzonitrile (1.0 equiv), benzophenone hydrazone (1.2 equiv), cesium carbonate (1.4 equiv), and BINAP (0.03 equiv) is placed in a flask. Toluene (5 mL/mmol of 2-bromobenzonitrile) and Pd(OAc)₂ (0.02 equiv) are added. The mixture is stirred at 100 °C under an inert atmosphere until the starting material is consumed. The reaction is then cooled, diluted with ethyl acetate, and filtered. The filtrate is concentrated, and the residue is purified by chromatography to give the corresponding 2-((diphenylmethylene)hydrazinyl)benzonitrile derivative.
Step 2: Acidic Deprotection and Cyclization
The intermediate hydrazone is then treated with an acid to remove the benzophenone protecting group and facilitate the cyclization to the 3-aminoindazole product.
The 2-((diphenylmethylene)hydrazinyl)benzonitrile derivative (1 equiv) and p-toluenesulfonic acid monohydrate (2 equiv) are suspended in methanol (2 mL/mmol of hydrazone). The reaction mixture is refluxed overnight. The solution is then diluted with a saturated solution of sodium carbonate and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the substituted 3-aminoindazole.
Quantitative Data
| Starting Material | Intermediate | Product | Overall Yield (%) |
| 2-Bromobenzonitrile | 2-((Diphenylmethylene)hydrazinyl)benzonitrile | 3-Amino-1H-indazole | 72 |
| 2-Bromo-4-methylbenzonitrile | 4-Methyl-2-((diphenylmethylene)hydrazinyl)benzonitrile | 3-Amino-5-methyl-1H-indazole | 89 |
| 2-Bromo-5-methoxybenzonitrile | 5-Methoxy-2-((diphenylmethylene)hydrazinyl)benzonitrile | 3-Amino-6-methoxy-1H-indazole | 68 |
Logical Workflow
References
Application Notes and Protocols for Cellular Proliferation Assays Using Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities. Notably, many indazole-containing compounds have been investigated and developed as potent anti-cancer agents due to their ability to inhibit cellular proliferation.[1][2][3][4] These derivatives often exert their effects by targeting key regulators of the cell cycle and signaling pathways involved in cell growth and survival, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and fibroblast growth factor receptor (FGFR).[5][6][7][8]
This document provides detailed application notes and experimental protocols for assessing the anti-proliferative effects of indazole derivatives using two common cellular proliferation assays: the MTT assay and the BrdU assay.
Data Presentation: Anti-proliferative Activity of Indazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various indazole derivatives against different cancer cell lines, as reported in the literature. This data provides a comparative overview of their potency.
| Compound ID | Target/Class | Cell Line | IC50 (µM) | Reference |
| 2f | Anti-cancer agent | 4T1 (Breast Cancer) | 0.23 - 1.15 | [1][3] |
| 93 | 3-(pyrrolopyridin-2-yl)indazole | HL60 (Leukemia) | 0.0083 | [2] |
| 93 | 3-(pyrrolopyridin-2-yl)indazole | HCT116 (Colon Cancer) | 0.0013 | [2] |
| 127 (Entrectinib) | Anaplastic Lymphoma Kinase (ALK) inhibitor | Various | 0.012 (enzymatic) | [2] |
| 6i | VEGFR-2 kinase inhibitor | HUVEC | 1.37 | [5] |
| 6e | Indazole-pyrimidine based | CCRF-CEM (Leukemia) | 0.901 | [5] |
| 6e | Indazole-pyrimidine based | MOLT-4 (Leukemia) | 0.525 | [5] |
| 6e | Indazole-pyrimidine based | CAKI-1 (Kidney Cancer) | 0.992 | [5] |
| 5b | Tyrosine Threonine Kinase (TTK) inhibitor | A549 (Lung Cancer) | Not specified, noted as significant | [9] |
| 5'j | Tyrosine Threonine Kinase (TTK) inhibitor | MCF7 (Breast Cancer) | Not specified, noted as significant | [9] |
| 5f | CDK7 inhibitor | Various | 0.479 (enzymatic) | [10] |
| 5d | CDK8 inhibitor | Various | 0.716 (enzymatic) | [10] |
| 5b | CDK9 inhibitor | Various | 0.059 (enzymatic) | [10] |
| 138 | VEGFR-2 kinase inhibitor | Various | 5.03 | [2] |
| 141 | VEGFR-2 kinase inhibitor | Various | 2.15 | [2] |
Signaling Pathway Inhibition by Indazole Derivatives
Many indazole derivatives function as kinase inhibitors, thereby blocking signaling pathways crucial for cell proliferation. A representative example is the inhibition of the VEGFR-2 signaling pathway, which is critical for angiogenesis, a process essential for tumor growth.
Experimental Protocols
Herein are detailed protocols for the MTT and BrdU assays, adapted for the evaluation of indazole derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
96-well flat-bottom sterile microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Indazole derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indazole derivative in complete culture medium. The final solvent concentration should be consistent across all wells and typically below 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the compound-treated wells).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which appear as a purple precipitate.[1]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of the indazole derivative relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
BrdU (5-bromo-2'-deoxyuridine) Assay
The BrdU assay is a more direct measure of DNA synthesis and, therefore, cell proliferation. BrdU, a thymidine analog, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU is then detected using a specific antibody.
-
96-well flat-bottom sterile microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Indazole derivative stock solution
-
BrdU labeling solution (typically 10 µM in sterile culture medium)
-
Fixing/Denaturing solution (e.g., a solution containing a fixative and acid)
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed cells and treat them with the indazole derivative.
-
-
BrdU Labeling:
-
At the end of the compound treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate the plate for 2-24 hours at 37°C, depending on the cell line's doubling time.
-
-
Cell Fixation and DNA Denaturation:
-
Carefully remove the labeling medium.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[3]
-
-
Immunodetection:
-
Remove the Fixing/Denaturing solution and wash the wells three times with wash buffer.
-
Add 100 µL of the diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Substrate Reaction and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate at room temperature in the dark until a color change is observed (typically 15-30 minutes).
-
Add 100 µL of stop solution to each well to stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells.
-
Calculate the percentage of proliferation for each concentration of the indazole derivative relative to the vehicle control.
-
Plot the percentage of proliferation against the log of the compound concentration to determine the concentration at which proliferation is inhibited.
-
Conclusion
The MTT and BrdU assays are robust and reliable methods for evaluating the anti-proliferative effects of indazole derivatives. The protocols provided herein offer a standardized approach for researchers in the field of drug discovery and development. Careful optimization of cell density, compound incubation times, and reagent concentrations is recommended for each specific cell line and indazole derivative to ensure accurate and reproducible results.
References
- 1. atcc.org [atcc.org]
- 2. broadpharm.com [broadpharm.com]
- 3. mbl.edu [mbl.edu]
- 4. BestProtocols: BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - RO [thermofisher.com]
- 7. BrdU Labeling and Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.cellsignal.com [media.cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Amino-1H-indazol-7-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Amino-1H-indazol-7-ol.
Proposed Synthetic Pathway
A plausible synthetic route for this compound is outlined below. This pathway starts from the readily available precursor, 2-methoxy-6-nitroaniline, and proceeds through several key transformations.
Troubleshooting regioselective cyclization in 3-aminoindazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminoindazoles, with a focus on controlling regioselective cyclization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 3-aminoindazoles.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| REG-001 | Poor Regioselectivity: I am getting a mixture of N1- and N2-substituted indazoles. How can I improve the regioselectivity for the desired isomer? | The choice of base, solvent, and reaction temperature can significantly influence the N1/N2 ratio.[1] Steric and electronic effects of substituents on the indazole ring also play a crucial role.[1] For instance, electron-withdrawing groups at the C7 position can favor N2-alkylation.[1] | - Solvent and Base Selection: For N1-alkylation, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide excellent regioselectivity.[1] For N2-alkylation, specific conditions might need to be optimized based on the substrate. - Temperature Control: Increasing the reaction temperature can sometimes favor the thermodynamically more stable N1-substituted product.[1] - Protecting Groups: In some cases, using a protecting group strategy can allow for the selective formation of one isomer. |
| YLD-001 | Low Yield: The overall yield of my 3-aminoindazole synthesis is consistently low. What are the potential reasons? | - Harsh Reaction Conditions: Traditional methods for 3-aminoindazole synthesis can sometimes require harsh conditions, leading to decomposition of starting materials or products.[2] - Inefficient Cyclization: The cyclization step is critical and can be low-yielding if not optimized. - Catalyst Inactivity: In palladium- or copper-catalyzed reactions, the catalyst may be deactivated. | - Alternative Synthetic Routes: Consider a two-step synthesis from 2-bromobenzonitriles involving a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence, which has been shown to provide good to excellent yields.[2][3] - Catalyst and Ligand Choice: For palladium-catalyzed reactions, using Pd(OAc)2 with a suitable ligand like BINAP can be effective.[2] For copper-catalyzed reactions, CuBr in DMSO has been shown to give good results.[4] - Reaction Optimization: Systematically screen reaction parameters such as temperature, reaction time, and stoichiometry of reagents. |
| RXN-001 | Reaction Not Proceeding: My reaction to form the 3-aminoindazole is not starting or is incomplete. What should I check? | - Starting Material Quality: Impurities in the starting materials, such as the 2-halobenzonitrile or the hydrazine derivative, can inhibit the reaction. - Inert Atmosphere: For metal-catalyzed reactions, failure to maintain an inert atmosphere can lead to catalyst decomposition. - Base Strength: The choice and quality of the base are often crucial for the reaction to proceed. | - Purify Starting Materials: Ensure the purity of all reagents before starting the reaction. - Degas Solvents and Use Inert Gas: For sensitive reactions, degas the solvent and maintain a positive pressure of an inert gas like argon or nitrogen. - Base Screening: If using a base like cesium carbonate or potassium carbonate, ensure it is anhydrous and consider screening other bases if the reaction is still not proceeding. |
| PUR-001 | Difficult Purification: I am having trouble purifying the final 3-aminoindazole product from byproducts. What are common impurities and how can I remove them? | - Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product. - Isomeric Byproducts: As discussed in REG-001, the formation of the undesired regioisomer is a common issue. - Side-Reaction Products: Depending on the reaction conditions, various side reactions can occur, leading to a complex mixture. For example, in SNAr reactions, side reactions due to the basicity of the nucleophile can be an issue. | - Optimize Reaction Conditions: Aim for full conversion to minimize the presence of starting materials in the crude product. - Chromatography: Column chromatography is often necessary to separate the desired product from isomers and other impurities. A careful selection of the mobile phase is key. - Recrystallization: If the product is a solid, recrystallization can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 3-aminoindazoles?
A1: Common starting materials include 2-halobenzonitriles (such as 2-fluorobenzonitriles or 2-bromobenzonitriles) and hydrazine or its derivatives.[2][3][5] The reaction of o-fluorobenzonitriles with hydrazine hydrate is a typical SNAr approach.[6] Palladium- and copper-catalyzed methods often utilize 2-bromobenzonitriles.[2][4]
Q2: How do electron-donating and electron-withdrawing groups on the benzonitrile ring affect the reaction?
A2: The electronic nature of the substituents on the benzonitrile ring can influence the reaction rate and regioselectivity. In SNAr reactions, electron-withdrawing groups ortho and para to the halogen leaving group are necessary to activate the ring for nucleophilic attack.[7] In palladium-catalyzed couplings from 2-bromobenzonitriles, the reaction has been shown to be tolerant of both electron-donating and electron-withdrawing groups.[2]
Q3: Can I synthesize N-substituted 3-aminoindazoles directly?
A3: Yes, it is possible to synthesize N-substituted 3-aminoindazoles directly. One method involves the selective N-1 alkylation of a hydrazone intermediate before the cyclization step.[2] Another approach is to use a substituted hydrazine in the initial reaction.
Q4: What is the role of the catalyst in palladium- and copper-catalyzed syntheses of 3-aminoindazoles?
A4: In these reactions, the metal catalyst facilitates the coupling of the 2-halobenzonitrile with the hydrazine derivative. For example, in a palladium-catalyzed process, the palladium catalyst is involved in an arylation reaction.[2] Copper catalysts can be used in a cascade process involving coupling and subsequent condensation.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for 3-Aminoindazole Synthesis
| Starting Material | Catalyst/Reagent | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| 2-Bromobenzonitriles | Pd(OAc)₂, BINAP | Toluene | Cs₂CO₃ | Reflux | 80-99 (arylhydrazone) | [2] |
| Arylhydrazones | p-TsOH·H₂O | Methanol | - | Reflux | 73-90 (3-aminoindazole) | [2] |
| 2-Halobenzonitriles | CuBr | DMSO | K₂CO₃ | 60-90 | Varies | [4] |
| o-Fluorobenzonitrile | Hydrazine hydrate | Butanol | - | Reflux | Not specified | [6] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [2]
Step 1: Palladium-Catalyzed Arylation of Benzophenone Hydrazone
-
To a solution of the 2-bromobenzonitrile (1.0 mmol) in toluene (5 mL) in a sealed tube, add benzophenone hydrazone (1.1 mmol), cesium carbonate (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and BINAP (0.075 mmol).
-
Seal the tube and heat the mixture at reflux for the time required for the reaction to complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the corresponding arylhydrazone.
Step 2: Acidic Deprotection and Cyclization
-
Dissolve the arylhydrazone (1.0 mmol) in methanol (10 mL).
-
Add p-toluenesulfonic acid monohydrate (1.2 mmol).
-
Heat the mixture at reflux until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aminoindazole.
Protocol 2: Copper-Catalyzed Synthesis of 3-Aminoindazoles from 2-Halobenzonitriles [4]
-
To a mixture of the 2-halobenzonitrile (1.0 mmol), hydrazine carboxylic ester (1.2 mmol), and potassium carbonate (2.0 mmol) in a reaction vessel, add CuBr (0.1 mmol) and DMSO (5 mL).
-
Heat the reaction mixture at 60-90 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the substituted 3-aminoindazole.
Visualizations
Caption: General experimental workflow for the synthesis of 3-aminoindazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Optimizing Substituted 1H-Indazole Synthesis
Welcome to the technical support center for the synthesis of substituted 1H-indazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems you may encounter during the synthesis of substituted 1H-indazoles.
Q1: My Suzuki-Miyaura cross-coupling reaction to synthesize a C3- or C7-arylated 1H-indazole is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura coupling of halo-indazoles are a frequent issue. Here are the key factors to investigate and optimize:
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Catalyst Choice: The palladium catalyst is crucial. While Pd(PPh₃)₄ is commonly used, other catalysts might be more effective depending on your specific substrates. For instance, PdCl₂(dppf) has been shown to be highly effective in some cases. If you are using Pd(OAc)₂, ensure it is fresh as it can degrade over time. Consider using more reactive Buchwald ligands and precatalysts for challenging couplings.[1]
-
Base Selection: The choice and amount of base are critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Cs₂CO₃ is often a good choice for these reactions.[2] Ensure the base is finely powdered and dry.
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Solvent System: The solvent plays a significant role. A mixture of a polar aprotic solvent like dioxane or THF with water is often effective.[3] For instance, a 3:1.5:0.5 mixture of dioxane/EtOH/H₂O has been used successfully.[2] Some reactions may benefit from using DMSO, toluene, or DMAc.[1]
-
Reaction Temperature: Ensure your reaction is reaching the optimal temperature. Suzuki couplings often require heating, typically between 80-140°C.[2] Verify the accuracy of your heating apparatus.
-
Side Reactions: Be aware of potential side reactions. Protodeboronation of the boronic acid can be a significant issue, leading to the formation of the de-borylated arene. Using an excess of the boronic acid (e.g., 1.5 equivalents) can help to mitigate this. Homocoupling of the boronic acid or the halo-indazole can also occur.
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Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation of the catalyst and phosphine ligands.[4]
Below is a troubleshooting workflow to address low yields in Suzuki-Miyaura coupling reactions for 1H-indazole synthesis.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Q2: I am performing an N-alkylation of a substituted 1H-indazole and obtaining a mixture of N1 and N2 isomers. How can I control the regioselectivity?
A2: Achieving regioselectivity in the N-alkylation of indazoles is a common challenge, as the reaction can occur at either the N1 or N2 position of the pyrazole ring. The outcome is influenced by several factors:
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Steric Hindrance: Substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position, favoring alkylation at the N2 position.[5]
-
Electronic Effects: The electronic nature of substituents on the indazole ring can influence the nucleophilicity of the N1 and N2 atoms. Electron-withdrawing groups at the C7 position can favor N2 alkylation.[5]
-
Base and Solvent System: The choice of base and solvent is critical for controlling regioselectivity. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1 selectivity for a variety of 3-substituted indazoles.[5][6] In contrast, other systems might favor the N2 isomer. Solvent-dependent regioselectivity has been observed, with DMSO sometimes favoring N2 alkylation compared to THF.[6]
-
Nature of the Alkylating Agent: The type of alkylating agent used can also impact the N1/N2 ratio.[5]
Here is a logical diagram illustrating the factors that influence the regioselectivity of 1H-indazole N-alkylation.
References
- 1. reddit.com [reddit.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Amino-1H-indazol-7-ol and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Amino-1H-indazol-7-ol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The two primary methods for the purification of this compound and its derivatives are recrystallization and column chromatography. For larger scale syntheses, recrystallization is often preferred as it can be more economical and scalable.[1][2] Column chromatography is effective for separating compounds with different polarities and is often used in smaller, research-scale preparations.[3][4][5]
Q2: What are the typical impurities encountered during the synthesis and purification of aminoindazole derivatives?
A2: Common impurities include unreacted starting materials, byproducts from side reactions, and regioisomers. For instance, in syntheses involving the cyclization of substituted benzonitriles with hydrazine, the formation of an undesired regioisomer can be a significant impurity.[2][6] In some cases, hydrolysis of nitrile groups to amides can also occur, introducing another type of impurity.[7]
Q3: My purified aminoindazole derivative is colored. How can I remove the color?
A3: Colored impurities can sometimes be removed by treating the solution of your compound with activated carbon before the final filtration and crystallization step. The activated carbon adsorbs the colored impurities, which are then removed by filtration. However, it's important to use the minimum amount of activated carbon necessary, as it can also adsorb some of your desired product, leading to a lower yield.
Q4: Can I purify my aminoindazole derivative without using column chromatography?
A4: Yes, it is possible to develop a synthesis and purification protocol that avoids column chromatography, particularly for large-scale production.[1][8] This typically involves a carefully designed final step that allows for the selective precipitation or crystallization of the desired product from the reaction mixture or a suitable solvent system.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The compound is coming out of solution above its melting point, often due to a high concentration of impurities or too rapid cooling. | Re-heat the solution and add a small amount of additional solvent to decrease the saturation. Allow the solution to cool more slowly. If the problem persists, consider purifying the material by another method (e.g., a short plug of silica) before attempting recrystallization again.[9][10] |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used), or nucleation is slow. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of the pure compound. If these fail, reduce the volume of the solvent by evaporation and cool again.[10] |
| Crystals form too quickly in the hot filtration step, clogging the filter. | The solvent is too volatile, or the solution is cooling too rapidly in the funnel. | Use a stemless funnel and preheat it with hot solvent before filtration. Keep the solution at or near its boiling point during the filtration process. It may be necessary to add a small excess of hot solvent to the filtration mixture and then evaporate it after filtration.[9] |
| Low recovery of the purified product. | Too much solvent was used for recrystallization, the compound has significant solubility in the cold solvent, or product was lost during transfers. | Minimize the amount of solvent used for dissolving the crude product. Ensure the solution is thoroughly cooled to maximize precipitation. When washing the filtered crystals, use a minimal amount of ice-cold solvent. |
Purity Issues
| Problem | Possible Cause | Suggested Solution |
| Presence of a regioisomer in the final product. | The cyclization reaction is not fully regioselective. | A carefully chosen recrystallization solvent system can often selectively precipitate the desired isomer. For example, a mixture of methanol and water has been shown to be effective in separating isomers of 7-bromo-4-chloro-1H-indazol-3-amine.[2][7] |
| Starting materials are still present after purification. | The reaction did not go to completion, and the starting material has similar solubility properties to the product. | If recrystallization is ineffective, column chromatography is the recommended method for separating the product from the starting materials. |
| The melting point of the purified product is broad or lower than the literature value. | The product is still impure or is wet with solvent. | Ensure the crystals are thoroughly dried under vacuum. If the melting point is still not sharp, a second recrystallization may be necessary. |
Experimental Protocols
Example Protocol: Purification of 7-bromo-4-chloro-1H-indazol-3-amine (A Derivative of this compound) by Recrystallization
This protocol is adapted from a demonstrated large-scale synthesis and purification that avoids column chromatography.[2][7]
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Dissolution: The crude product, containing a mixture of regioisomers (e.g., a 70:30 ratio of the desired product to the undesired isomer), is dissolved in a minimal amount of a hot binary solvent system. A mixture of methanol and water (80:20 v/v) has been found to be effective.[2][7] The mixture is heated to 80 °C to ensure complete dissolution.
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Cooling and Crystallization: The hot solution is allowed to cool slowly to room temperature. The desired isomer should selectively crystallize out of the solution.
-
Isolation: The precipitated solid is collected by filtration.
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Washing: The filter cake is washed with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.
-
Drying: The purified product is dried under vacuum to remove residual solvent.
Quantitative Data
The following table summarizes the purification of 7-bromo-4-chloro-1H-indazol-3-amine from a mixture of regioisomers using the recrystallization protocol described above.[2][7]
| Parameter | Before Purification | After Purification |
| Composition | Mixture of regioisomers (e.g., 70:30) | Desired isomer |
| Purity (by GCMS) | Not applicable (mixture) | 96-98 A% |
| Isolated Yield | Quantitative (crude) | 50-56% |
| Recovery of Desired Isomer | Not applicable | ~80% |
Visualizations
Experimental Workflow for Purification by Recrystallization
Caption: A general workflow for the purification of a solid organic compound by recrystallization.
Signaling Pathway: Mechanism of Action of HIV Capsid Inhibitors
Aminoindazole derivatives are key intermediates in the synthesis of drugs like Lenacapavir, a first-in-class HIV capsid inhibitor.[1] This diagram illustrates the multi-stage mechanism of action of such inhibitors.
Caption: HIV capsid inhibitors interfere with multiple stages of the viral life cycle.
References
- 1. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 1-Amino-1h-indazol-7-ol Stability and Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential stability and degradation issues of 1-Amino-1h-indazol-7-ol in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: While specific data for this compound is not extensively available, based on the general behavior of similar heterocyclic compounds, the primary factors influencing its stability in solution include pH, exposure to light (photostability), temperature, and the presence of oxidizing agents.[1][2] The amino and hydroxyl functional groups on the indazole ring may be susceptible to oxidation and pH-dependent reactions.
Q2: What are the initial signs of degradation I should look for in my this compound solution?
A2: Visual indicators of degradation can include a change in color or the formation of precipitates.[1] For a more quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential.[3][4] Signs of degradation in an HPLC chromatogram would be a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored in a cool, dark place.[5] Using amber vials or wrapping containers in aluminum foil can protect against photolytic degradation.[5] For long-term storage, it is advisable to store solutions at refrigerated (2-8 °C) or frozen temperatures. The optimal pH for storage should be determined through stability studies, but starting with a neutral pH is a reasonable approach.
Q4: How can I determine the degradation pathway of this compound?
A4: Forced degradation studies, also known as stress testing, are the most effective way to identify potential degradation pathways.[6][7] This involves subjecting the compound to harsh conditions such as strong acids, strong bases, high temperatures, oxidizing agents, and intense light.[7] By analyzing the resulting degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry), you can elucidate the chemical structures of the degradants and map the degradation pathways.
Q5: What is a "stability-indicating method," and why is it important?
A5: A stability-indicating analytical method is a validated testing procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[8] It is crucial because it allows you to quantify the true amount of intact this compound remaining in your solution over time, providing a reliable measure of its stability.[8] HPLC is the most common technique for developing stability-indicating methods.[3][4]
Troubleshooting Guide
Problem 1: I am observing a rapid loss of this compound in my solution, even under standard laboratory conditions.
| Potential Cause | Troubleshooting Step |
| Photodegradation | Prepare and store the solution in amber-colored vials or protect it from light by wrapping the container in aluminum foil. Minimize exposure to ambient light during experiments.[5] |
| Oxidation | Degas the solvent before preparing the solution by sparging with an inert gas like nitrogen or argon. Consider adding an antioxidant to the solution if compatible with your experimental setup. |
| Incorrect pH | Measure the pH of your solution. The stability of this compound may be pH-dependent. Perform a pH stability profile to identify the optimal pH range for your application. |
| Reactive Solvent | Ensure the solvent is of high purity and does not contain reactive impurities. If using a protic solvent, consider if it could be participating in a reaction. |
Problem 2: I am seeing multiple new peaks in my HPLC chromatogram after storing my this compound solution.
| Potential Cause | Troubleshooting Step |
| Multiple Degradation Pathways | This is a common outcome of forced degradation studies. The presence of multiple peaks suggests that the compound degrades through different mechanisms (e.g., hydrolysis and oxidation). |
| Secondary Degradation | Some of the new peaks may be the result of the degradation of initial degradation products. Time-course studies can help to distinguish primary from secondary degradants. |
| Impurity in the Starting Material | Analyze a freshly prepared solution of your this compound solid to confirm that the new peaks are not from impurities in the starting material. |
Data Presentation: Example of Forced Degradation Study Results
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound.
| Stress Condition | Duration | Assay of this compound (%) | Total Degradation (%) | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 85.2 | 14.8 | 2 |
| 0.1 M NaOH | 24 hours | 78.5 | 21.5 | 3 |
| 3% H₂O₂ | 12 hours | 89.1 | 10.9 | 1 |
| Thermal (60 °C) | 48 hours | 92.7 | 7.3 | 1 |
| Photolytic (ICH Q1B) | 8 hours | 90.4 | 9.6 | 2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active substance.[7]
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature or heat to 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature. Withdraw samples at various time points and dilute for HPLC analysis.
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Thermal Degradation: Place a solid sample of this compound in a temperature-controlled oven at 60°C. Also, place a solution of the compound in a chosen solvent at 60°C. Sample at various time points.
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Photolytic Degradation: Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.
Protocol 2: Stability-Indicating HPLC Method
This is an example of a starting point for developing a stability-indicating HPLC method.
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
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Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm or a more specific wavelength).
-
Injection Volume: 10 µL
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Column Temperature: 30 °C
Visualizations
References
- 1. Addressing Significant Changes in API Stability Data – StabilityStudies.in [stabilitystudies.in]
- 2. industrialpharmacist.com [industrialpharmacist.com]
- 3. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijcrt.org [ijcrt.org]
How to prevent side reactions during the bromination of indazole precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of indazole precursors. Our aim is to help you prevent common side reactions and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the bromination of indazole precursors, offering potential causes and solutions.
Issue 1: Poor Regioselectivity - Bromination at Multiple Positions
Question: My reaction is yielding a mixture of brominated indazoles at different positions (e.g., C3, C5, C7). How can I improve the regioselectivity?
Possible Causes:
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Reaction Conditions: Temperature, solvent, and the choice of brominating agent can significantly influence the position of bromination.
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Substituent Effects: The electronic properties of existing substituents on the indazole ring direct bromination to specific positions.
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Nature of the Brominating Agent: Different brominating agents have varying reactivities and selectivities.
Solutions:
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Control Reaction Temperature: Lowering the reaction temperature can often increase selectivity by favoring the thermodynamically more stable product.
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Solvent Selection: The polarity of the solvent can influence the reaction pathway. For instance, using a non-polar solvent may favor a specific isomer.
-
Choice of Brominating Agent:
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For C3-Bromination: N-Bromosuccinimide (NBS) is widely used for regioselective bromination at the C3 position of the indazole ring.[1] An ultrasound-assisted method using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has also been shown to be highly selective for the C3 position.[2][3][4][5][6]
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For C7-Bromination: A direct and regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using NBS in DMF at 80 °C.[7][8]
-
-
Consider Substituent Effects: Electron-donating groups can activate the ring, potentially leading to less selective bromination. Conversely, electron-withdrawing groups can direct bromination to specific positions. For example, in 4-sulfonamido-1H-indazoles, bromination with NBS preferentially occurs at the C7 position.[7]
Logical Workflow for Improving Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity in indazole bromination.
Issue 2: Formation of Di-brominated or Poly-brominated Products
Question: I am observing significant amounts of di- or poly-brominated side products in my reaction mixture. How can I favor mono-bromination?
Possible Causes:
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Excess Brominating Agent: Using more than one equivalent of the brominating agent can lead to multiple brominations.
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Reaction Time: Longer reaction times can allow for the slower, secondary bromination to occur.
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High Reactivity of the Substrate: Indazoles with strong electron-donating groups are highly activated and more prone to multiple brominations.
Solutions:
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Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is often recommended for mono-bromination.[7]
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Optimize Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the desired mono-brominated product is formed and before significant di-bromination occurs.
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Temperature Control: Running the reaction at a lower temperature can help to control the reactivity and minimize over-bromination.
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Choice of Brominating Agent: Some brominating agents are less reactive and can provide better control. For instance, gradual addition of the brominating agent can also help.
Experimental Data on NBS Stoichiometry for C7-Bromination of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide [7]
| Entry | NBS (equivalents) | Temperature (°C) | Time (h) | Yield of 5a (C7-bromo) | Yield of 6a (C5,C7-dibromo) |
| 1 | 1.1 | rt | 18 | 26% | 4% |
| 2 | 1.1 | 80 | 18 | 84% | 10% |
| 4 | 2.0 | Reflux | 18 | traces | 88% |
Issue 3: N-Alkylation or N-Acylation Side Reactions
Question: I am trying to brominate an NH-free indazole, but I am getting N-alkylation or N-acylation as a side reaction from my solvent or additives. How can I prevent this?
Possible Causes:
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Reactive Solvents: Solvents like DMF can sometimes act as a source of formylation under certain conditions.
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Presence of Electrophiles: If there are electrophilic impurities or additives in the reaction mixture, they can react with the nitrogen of the indazole.
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Basic Conditions: The use of a base can deprotonate the indazole nitrogen, making it more nucleophilic and susceptible to reaction with electrophiles.
Solutions:
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Use of Protecting Groups: Protect the indazole nitrogen (N1) with a suitable protecting group (e.g., Boc, SEM) before bromination. The protecting group can be removed after the bromination step.
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Solvent Choice: Use a non-reactive, aprotic solvent such as acetonitrile (MeCN), dichloromethane (DCM), or tetrahydrofuran (THF).
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Careful Selection of Base: If a base is necessary, a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might be preferable.
Decision Pathway for Preventing N-Substitution
Caption: Decision-making process to avoid N-substitution during bromination.
Frequently Asked Questions (FAQs)
Q1: What are the most common brominating agents for indazoles and how do they differ?
A1: The most common brominating agents are N-Bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
-
N-Bromosuccinimide (NBS): It is a versatile and widely used reagent for the regioselective bromination of indazoles, particularly at the C3 and C7 positions.[1][7] It is generally easier to handle than liquid bromine.
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH): This reagent has been shown to be very effective for the C3-bromination of indazoles, often under mild, ultrasound-assisted conditions, leading to high yields and selectivity.[2][3][4][5][6]
-
Bromine (Br₂): While elemental bromine can be used, it is highly toxic, volatile, and can lead to over-bromination and the formation of byproducts, making it less favorable.[3]
Q2: How do substituents on the indazole ring affect the outcome of bromination?
A2: Substituents play a crucial role in directing the position of bromination through their electronic effects.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OMe) or methyl (-Me) activate the ring, making it more susceptible to electrophilic bromination. This can sometimes lead to a mixture of products if not carefully controlled.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or sulfonyl (-SO₂R) deactivate the ring, making bromination more difficult but often more selective. For example, a sulfonamide group at the C4 position directs bromination to the C7 position.[7] Halogen substituents are also compatible with many bromination protocols.[2][3]
Q3: Can I perform a selective di-bromination of an indazole precursor?
A3: Yes, selective di-bromination can be achieved by carefully controlling the reaction conditions. For example, using two equivalents of NBS can lead to the formation of 5,7-dibrominated indazoles in good yield.[7] The reaction temperature and time will also be critical parameters to optimize for the desired di-brominated product.
Experimental Protocols
Protocol 1: Regioselective C7-Bromination of 4-Sulfonamido-1H-indazole using NBS [7]
-
Materials:
-
N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide (1 mmol)
-
N-Bromosuccinimide (NBS) (1.1 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
Dissolve N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide in DMF in a round-bottom flask.
-
Add N-Bromosuccinimide to the solution.
-
Heat the reaction mixture to 80 °C.
-
Stir the reaction for 18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up.
-
Purify the crude product by column chromatography to obtain the desired 7-bromo-N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide.
-
Protocol 2: Ultrasound-Assisted C3-Bromination of 2H-Indazoles using DBDMH [2][3]
-
Materials:
-
2-substituted-2H-indazole (0.2 mmol)
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol)
-
Sodium Carbonate (Na₂CO₃) (0.4 mmol)
-
Ethanol (EtOH) (2.0 mL)
-
-
Procedure:
-
To a reaction vessel, add the 2-substituted-2H-indazole, DBDMH, and sodium carbonate.
-
Add ethanol as the solvent.
-
Place the vessel in an ultrasonic bath (e.g., 40 kHz/50 W).
-
Irradiate the mixture at 40 °C for 30 minutes.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the 3-bromo-2H-indazole product.
-
Experimental Workflow for Ultrasound-Assisted C3-Bromination
Caption: Step-by-step workflow for the ultrasound-assisted C3-bromination of indazoles.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
Technical Support Center: Overcoming Poor Solubility of Indazole Compounds in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of indazole compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many indazole-based compounds exhibit poor aqueous solubility?
A1: Indazole scaffolds, while valuable in drug discovery for their ability to form key interactions with biological targets, often possess a rigid, planar structure with a high melting point and significant lipophilicity (high logP).[1] These physicochemical properties contribute to low aqueous solubility, as the molecule may prefer to remain in a solid, crystalline state rather than interacting with water molecules. This can lead to challenges in achieving the desired concentrations in aqueous buffers used for biological assays.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The maximum tolerated concentration of Dimethyl Sulfoxide (DMSO) is cell-line specific. However, a general guideline is to keep the final concentration at or below 0.1% to 0.5% to avoid significant cytotoxicity or off-target effects.[2] It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to the DMSO concentration used.
Q3: What is the difference between kinetic and thermodynamic solubility?
A3: Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. It reflects the compound's tendency to precipitate under conditions often found in high-throughput screening. Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound, determined by allowing an excess of the solid compound to equilibrate with an aqueous buffer over a longer period.[3][4]
Troubleshooting Guide
Problem 1: My indazole compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer.
Solution:
This is a common issue and can be addressed by several methods:
-
Optimize Co-solvent Concentration: While keeping the final DMSO concentration low is ideal, you may be able to slightly increase it without affecting your assay. Test a range of final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%) to find the highest concentration that maintains solubility without impacting your biological system.
-
Use a Co-solvent System: A combination of solvents can sometimes be more effective. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a common starting point for in vivo studies and can be adapted for in vitro use, ensuring the final concentration of each component is compatible with your assay.[5]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[6] See the detailed protocol below for preparing an inclusion complex.
-
Prepare a Nanosuspension: Nanosuspensions are sub-micron colloidal dispersions of the pure drug, which can significantly increase the dissolution rate and saturation solubility.[7] A detailed protocol for preparing a nanosuspension via wet milling is provided below.
Problem 2: I am observing inconsistent results in my kinase assay, which I suspect is due to poor compound solubility.
Solution:
Poor solubility can lead to artificially low potency values and high variability in kinase assays.
-
Pre-solubility Assessment: Before starting your kinase assay, determine the kinetic solubility of your compound in the specific assay buffer you will be using. This will help you identify the maximum concentration at which your compound remains in solution.
-
Filter Your Compound Dilutions: After diluting your compound from the DMSO stock into the assay buffer, centrifuge and filter the solution to remove any precipitated material before adding it to the assay plate. This ensures you are working with a truly solubilized compound.
-
Include a Detergent: Low concentrations of non-ionic detergents, such as Triton X-100 or Tween-20, in the assay buffer can help to prevent aggregation of poorly soluble compounds.[8]
-
Consider the Order of Addition: In some cases, adding the compound to the kinase/substrate mixture before the ATP can help to minimize precipitation that might occur in the presence of high ATP concentrations.
Quantitative Data: Solubility of Common Indazole Kinase Inhibitors
The following table summarizes the solubility of several well-known indazole-containing kinase inhibitors in various solvents and buffer systems. This data can serve as a reference when developing formulations for your own indazole compounds.
| Compound | Solvent/Buffer | Solubility | Reference |
| Axitinib | DMSO | ~2.5 mg/mL | [9] |
| Dimethylformamide (DMF) | ~0.25 mg/mL | [9] | |
| Aqueous Media (pH 1.1-7.8) | >0.2 µg/mL | [10] | |
| Polyethylene Glycol 400 | ~13.7 mg/mL | [11] | |
| Pazopanib | DMSO | ~16.6 mg/mL | [5] |
| Dimethylformamide (DMF) | ~16.6 mg/mL | [5] | |
| 1:5 DMF:PBS (pH 7.2) | ~0.17 mg/mL | [5] | |
| Aqueous Buffer (pH 6.8) | ~2.64 µg/mL | [12] | |
| Entrectinib | DMSO | ~20 mg/mL | [13] |
| Dimethylformamide (DMF) | ~30 mg/mL | [13] | |
| Ethanol | ~1 mg/mL | [13] | |
| 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL | [13] | |
| Merestinib | DMSO | 100 mg/mL | [10] |
| Ethanol | 100 mg/mL | [10] | |
| Water | Insoluble | [10] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation
This protocol describes the preparation of an indazole compound/HP-β-CD inclusion complex using the kneading method to enhance aqueous solubility.
Materials:
-
Indazole compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Ethanol
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of the indazole compound to HP-β-CD. A 1:1 molar ratio is a common starting point.
-
HP-β-CD Paste Formation: Place the calculated amount of HP-β-CD into a mortar. Add a small amount of a water:ethanol (1:1 v/v) mixture to the HP-β-CD and triturate to form a homogeneous paste.
-
Incorporation of Indazole Compound: Add the weighed indazole compound to the HP-β-CD paste.
-
Kneading: Knead the mixture for 45-60 minutes. During this process, maintain a paste-like consistency by adding small amounts of the water:ethanol mixture as needed.
-
Drying: Dry the resulting product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Pulverization and Storage: Pulverize the dried complex in a mortar and pass it through a fine-mesh sieve. Store the resulting powder in a desiccator.
-
Solubility Assessment: Determine the aqueous solubility of the prepared inclusion complex and compare it to the solubility of the free compound.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
This protocol outlines a general procedure for preparing a nanosuspension of a poorly soluble indazole compound using a wet milling technique.
Materials:
-
Indazole compound
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Polysorbate 80 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy ball mill
-
Particle size analyzer
Procedure:
-
Premix Preparation: Disperse the indazole compound in the stabilizer solution to create a pre-suspension.
-
Milling: Add the pre-suspension and the milling media to the milling chamber of the high-energy ball mill.
-
Milling Process: Mill the suspension at a high speed for a defined period (e.g., 1-6 hours). The optimal milling time will depend on the compound and the desired particle size and should be determined empirically.
-
Separation: After milling, separate the nanosuspension from the milling media.
-
Particle Size Analysis: Characterize the particle size distribution of the nanosuspension using a particle size analyzer to confirm that the desired nano-range has been achieved.
-
Stability Assessment: Evaluate the physical stability of the nanosuspension over time by monitoring for any changes in particle size or signs of aggregation.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for enhancing the solubility of indazole compounds.
Troubleshooting Compound Precipitation
References
- 1. m.youtube.com [m.youtube.com]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Entrectinib | RXDX-101 | Trk, ROS1, and ALK inhibitor | TargetMol [targetmol.com]
- 5. Merestinib dihydrochloride | MET inhibitor | AXL inhibitor | TargetMol [targetmol.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. selleckchem.com [selleckchem.com]
- 8. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 9. simonwillison.net [simonwillison.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. turkjps.org [turkjps.org]
- 12. researchgate.net [researchgate.net]
- 13. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
Technical Support Center: Refining Purification Techniques for 3,7-Disubstituted 1H-Indazoles
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the purification of 3,7-disubstituted 1H-indazoles. The following guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the purification of 3,7-disubstituted 1H-indazoles.
Issue 1: Co-elution of Regioisomers (e.g., N1 vs. N2 alkylated indazoles)
-
Question: My TLC analysis shows two spots with very similar Rf values, which I suspect are the N1 and N2 isomers of my 3,7-disubstituted indazole. How can I separate them using column chromatography?
-
Answer: Separating N1 and N2 isomers of substituted indazoles can be challenging due to their similar polarities. Here are several strategies to improve separation:
-
Optimize the Solvent System: A slight modification of the mobile phase polarity can significantly impact resolution.
-
Decrease Polarity: If the spots are high up on the TLC plate, decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio).
-
Increase Polarity: If the spots are close to the baseline, a gradual increase in polarity may improve separation.
-
Utilize a Ternary Solvent System: Adding a small percentage of a third solvent with a different character, such as dichloromethane or methanol, can alter the selectivity of the separation. For instance, a hexane/ethyl acetate/dichloromethane system can sometimes resolve closely migrating spots.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase.
-
Alumina: Alumina (neutral or basic) can offer different selectivity compared to silica gel and may be effective for separating isomers.
-
Reverse-Phase Silica: For more polar indazoles, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an excellent alternative.
-
-
Employ Preparative HPLC: High-performance liquid chromatography (HPLC) offers significantly higher resolution than standard flash chromatography and is often the method of choice for separating challenging isomers.[1][2]
-
Issue 2: Difficulty in Removing Unreacted Starting Materials
-
Question: I am having trouble removing the unreacted starting material (e.g., a substituted 2-fluorobenzonitrile or a hydrazine) from my reaction mixture. It co-elutes with my desired 3,7-disubstituted indazole.
-
Answer: Removing starting materials can be addressed by a combination of techniques:
-
Aqueous Work-up: An acidic or basic wash during the work-up can effectively remove many common starting materials.
-
Acidic Wash: A dilute HCl wash will protonate basic starting materials like hydrazines, making them water-soluble and easily removed in the aqueous layer.
-
Basic Wash: A wash with a solution like sodium bicarbonate can remove acidic starting materials or byproducts.
-
-
Recrystallization: If the desired indazole is a solid, recrystallization is a powerful purification technique. The key is to find a solvent system where the indazole has high solubility at elevated temperatures and low solubility at room temperature or below, while the starting material remains soluble. A patent for separating substituted indazole isomers suggests using mixed solvents like acetone/water, ethanol/water, or THF/water for recrystallization.[3]
-
Flash Chromatography with a Gradient Elution: A carefully selected gradient elution during column chromatography can help separate the product from the starting material. Start with a low polarity eluent to first elute the less polar components, then gradually increase the polarity to elute your product, leaving the more polar starting materials or impurities on the column.
-
Issue 3: Low Recovery of the Desired Compound After Column Chromatography
-
Question: After performing flash column chromatography, the yield of my purified 3,7-disubstituted indazole is very low. What could be the cause and how can I improve it?
-
Answer: Low recovery can stem from several factors:
-
Compound Instability on Silica Gel: Some indazole derivatives can be unstable on acidic silica gel, leading to degradation.
-
Test for Stability: Spot the compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound may be unstable.
-
Deactivate the Silica Gel: Pre-treating the silica gel with a base like triethylamine (by adding ~1% to the eluent) can neutralize the acidic sites and prevent degradation.[4]
-
-
Irreversible Adsorption: Highly polar compounds or those with certain functional groups can bind strongly to the silica gel and may not elute with the chosen solvent system.
-
Increase Eluent Polarity: A significant increase in the mobile phase polarity (e.g., adding methanol to a dichloromethane eluent) may be necessary to elute strongly adsorbed compounds.
-
-
Improper Column Packing: Poorly packed columns with channels or cracks can lead to inefficient separation and product loss. Ensure the silica gel is uniformly packed without any air bubbles.
-
Compound is a Volatile Solid: Some indazoles can be volatile. Avoid excessive heating during solvent removal.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 3,7-disubstituted 1H-indazoles?
A1: The impurities will largely depend on the synthetic route. For instance, in a typical synthesis involving the cyclization of a substituted o-toluidine derivative, you might encounter:
-
Unreacted starting materials.
-
Over-alkylated or over-arylated byproducts.
-
Oxidation products.
-
In the case of N-alkylation or N-arylation reactions, a mixture of N1 and N2 isomers is a very common impurity.[5]
Q2: How do I choose an appropriate solvent system for the recrystallization of my 3,7-disubstituted 1H-indazole?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Start with Single Solvents: Test the solubility of a small amount of your crude product in various common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexanes, water) at room and elevated temperatures.
-
Use a Solvent Pair: If a single solvent is not effective, a two-solvent system is often successful. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly. Common pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes. A patent for separating substituted indazole isomers specifically mentions acetone/water, ethanol/water, methanol/water, acetonitrile/water, and THF/water as effective mixed solvents for recrystallization.[3]
Q3: My 3,7-disubstituted 1H-indazole is an oil. How can I purify it if recrystallization is not an option?
A3: For oily compounds, the primary purification method is chromatography.
-
Flash Column Chromatography: This is the most common method. Careful selection of the stationary and mobile phases is crucial, as detailed in the troubleshooting guide.
-
Preparative HPLC: For difficult separations or to achieve very high purity, preparative HPLC is a powerful tool.[1][2]
-
Distillation: If the oil is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an effective purification method.[6]
Q4: How can I monitor the progress of my column chromatography purification effectively?
A4: Thin-layer chromatography (TLC) is the essential tool for monitoring your column.
-
Collect Fractions: Collect small, uniform fractions throughout the elution.
-
Spot Fractions on TLC: Spot every few fractions on a TLC plate. It is often useful to spot multiple fractions on a single plate for direct comparison.
-
Visualize: Use a UV lamp to visualize the spots. If your compound is not UV-active, use an appropriate stain (e.g., potassium permanganate, iodine).
-
Combine Fractions: Once you have identified the fractions containing your pure product, they can be combined and the solvent evaporated.
Data Presentation
Table 1: Typical Solvent Systems for Flash Column Chromatography of Substituted Indazoles
| Compound Type | Stationary Phase | Typical Eluent System (v/v) | Notes |
| Non-polar 3,7-disubstituted 1H-indazoles | Silica Gel | Hexanes/Ethyl Acetate (9:1 to 7:3) | A less polar system is a good starting point. |
| Moderately polar 3,7-disubstituted 1H-indazoles | Silica Gel | Hexanes/Ethyl Acetate (1:1 to 3:7) or Dichloromethane/Methanol (99:1 to 95:5) | Gradient elution is often beneficial. |
| Polar 3,7-disubstituted 1H-indazoles | Silica Gel or Alumina | Dichloromethane/Methanol (9:1) or Ethyl Acetate/Methanol (95:5) | May require a more polar stationary phase if streaking occurs on silica. |
| Separation of N1/N2 Isomers | Silica Gel | Hexanes/Ethyl Acetate with 1% Triethylamine | The addition of a small amount of base can sometimes improve the separation of isomers.[4] |
| Highly Polar or Basic Indazoles | Reverse-Phase Silica (C18) | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFA | Gradient elution is typically used. |
Table 2: Recrystallization Solvents for Substituted Indazoles
| Compound Characteristics | Recommended Solvent System(s) | Reference |
| 5-amino-1-(2-hydroxyethyl)-indazole and 5-amino-2-(2-hydroxyethyl)-indazole mixture | Acetone/Water | [3] |
| 5-amino-1-(2,2-dimethoxyethyl)-indazole and 5-amino-2-(2,2-dimethoxyethyl)-indazole mixture | THF/Water | [3] |
| General substituted indazole isomers | Acetone/Water, Ethanol/Water, Methanol/Water, Acetonitrile/Water, THF/Water | [3] |
| Crude Indazole | Benzene followed by vacuum distillation | [6] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.
-
Elution: Begin eluting with the initial solvent system, collecting fractions.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent to move the desired compound down the column at an appropriate rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven.
Visualizations
Caption: A decision-making workflow for the purification of 3,7-disubstituted 1H-indazoles.
References
- 1. Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Indazole-Based Kinase Inhibitors: 1H-Indazol-3-amine versus the Elusive 1-Amino-1H-indazol-7-ol
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 1H-indazol-3-amine and 1-Amino-1H-indazol-7-ol in the context of kinase inhibition. While extensive data highlights the significance of the 1H-indazol-3-amine scaffold in kinase inhibitor design, information regarding the bioactivity of this compound remains scarce in publicly available literature.
Introduction to Indazoles in Kinase Inhibition
The indazole core is a privileged scaffold in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its bicyclic structure can effectively mimic the purine core of ATP, enabling it to bind to the ATP-binding site of kinases. This interaction can block the kinase's activity, thereby inhibiting downstream signaling pathways that are often dysregulated in diseases like cancer.
1H-Indazol-3-amine: A Versatile Kinase Hinge-Binder
The 1H-indazol-3-amine structure is a well-established and effective hinge-binding fragment in a multitude of kinase inhibitors[1]. The amino group at the 3-position and the indazole nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. Numerous derivatives of 1H-indazol-3-amine have been synthesized and evaluated as inhibitors of a wide range of kinases.
Kinase Inhibition Profile of 1H-Indazol-3-amine Derivatives
While specific IC50 values for the parent 1H-indazol-3-amine are not always reported in isolation, the potency of its derivatives underscores the importance of this core structure. The following table summarizes the activity of various 1H-indazol-3-amine-based inhibitors against several kinases.
| Derivative Class | Target Kinase(s) | Reported Activity (IC50/EC50) | Reference |
| 3-amino-1H-indazol-6-yl-benzamides | FLT3, PDGFRα-T674M, c-Kit-T670I | Single-digit nanomolar EC50s against FLT3 and PDGFRα-T674M. | [2] |
| 1H-indazol-3-amine derivatives | FGFR1, FGFR2 | FGFR1 IC50 < 4.1 nM, FGFR2 IC50 = 2.0 nM for a fluorinated derivative. | [3] |
| 1H-indazol-3-amine derivatives | Tie2, VEGFR-2, EphB4 | Simultaneous inhibition with IC50 values less than 50 nM. One derivative showed IC50s of 3.45, 2.13, and 4.71 nM against VEGFR-2, Tie2, and EphB4, respectively. | [3] |
| Substituted 1H-indazole-3-amine | K562 (chronic myeloid leukemia cell line) | A derivative (6o) exhibited an IC50 of 5.15 µM. | [1] |
| Substituted 1H-indazole-3-amine | Hep-G2 (hepatoma cell line) | A derivative (5k) showed an IC50 of 3.32 µM. | [1] |
This compound: An Uncharted Territory
In contrast to the wealth of information on 1H-indazol-3-amine, there is a notable absence of published data regarding the kinase inhibition activity of this compound. Searches of scientific databases and chemical literature did not yield any studies detailing its synthesis or evaluation as a kinase inhibitor. This suggests that this specific isomer may not have been a focus of drug discovery efforts to date, or its synthesis may present significant challenges. Therefore, a direct comparison of its kinase inhibition profile with that of 1H-indazol-3-amine is not currently possible.
Experimental Protocols: In Vitro Kinase Inhibition Assay
A general protocol for determining the in vitro inhibitory activity of a compound against a specific kinase is outlined below. This protocol is representative of the methods used to generate the data for the 1H-indazol-3-amine derivatives.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) for radiometric assays, or unlabeled for fluorescence-based assays
-
Kinase reaction buffer (typically contains MgCl₂, a buffering agent like HEPES, and other components to ensure optimal kinase activity)
-
Test compounds (e.g., 1H-indazol-3-amine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Incubator
-
Detection system (e.g., phosphorimager for radiometric assays, fluorescence plate reader for non-radiometric assays)
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer.
-
Reaction Setup: The kinase, substrate, and test compound are mixed in the wells of a 96-well plate. Control wells containing no inhibitor (vehicle control) and no kinase (background control) are also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction plate is incubated at a specific temperature (e.g., 30°C or 37°C) for a predetermined amount of time, ensuring the reaction is in the linear range.
-
Termination of Reaction: The reaction is stopped, often by the addition of a stop solution (e.g., EDTA to chelate Mg²⁺) or by spotting the reaction mixture onto a membrane that binds the substrate.
-
Detection of Phosphorylation:
-
Radiometric Assay: The phosphorylated substrate is separated from the unreacted radiolabeled ATP, and the amount of incorporated radioactivity is quantified using a phosphorimager.
-
Fluorescence-Based Assay: The assay may utilize a phosphorylation-sensitive antibody or a specialized substrate that changes its fluorescent properties upon phosphorylation. The fluorescence is measured using a plate reader.
-
-
Data Analysis: The kinase activity at each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway often targeted by indazole-based kinase inhibitors and a typical workflow for evaluating these compounds.
Caption: A typical workflow for the discovery and development of kinase inhibitors.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Binding of 1-Amino-1h-indazol-7-ol to Fibroblast Growth Factor Receptor: A Comparative Guide
This guide provides a comprehensive framework for validating the binding of a novel small molecule, 1-Amino-1h-indazol-7-ol, to the Fibroblast Growth Factor Receptor (FGFR). It offers a comparative analysis against established FGFR inhibitors, details the necessary experimental protocols, and visualizes key biological and experimental processes. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Comparative Analysis of FGFR Inhibitors
Validating a new chemical entity requires benchmarking against known standards. While specific experimental data for this compound is not yet publicly available, the following table outlines the expected data points to be generated and compares them against well-characterized FGFR inhibitors, Infigratinib (BGJ398) and Erdafitinib. The indazole scaffold is a known pharmacophore for FGFR inhibition, lending credence to the potential activity of the test compound.[1][2]
| Parameter | This compound (Test Compound) | Infigratinib (BGJ398) | Erdafitinib (JNJ-42756493) | Methodology |
| Binding Affinity (Kd) | Data to be determined | FGFR1: 0.9 nM, FGFR2: 1.4 nM, FGFR3: 1 nM[3] | FGFR1: 1.2 nM, FGFR2: 2.1 nM, FGFR4: 51 nM | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) |
| Biochemical Potency (IC50) | Data to be determined | FGFR1: 0.9 nM, FGFR2: 1.4 nM, FGFR3: 1 nM[3] | FGFR1/2/3: <1 µM[4] | Homogeneous Time-Resolved Fluorescence (HTRF) or Luminescence-based Kinase Assay |
| Cellular Potency (EC50) | Data to be determined | KATO-III (FGFR2 amp): Data available | SNU-16 (FGFR2 amp): 2 nM | Cell Proliferation Assay (e.g., CellTiter-Glo®) |
| Target Engagement in Cells | Data to be determined | Inhibition of p-FGFR in relevant cell lines | Potent inhibition of FGFR phosphorylation in cells[4] | Western Blot or Cellular Thermal Shift Assay (CETSA) |
| Selectivity | Data to be determined | >40-fold selective vs. FGFR4 & VEGFR2[3] | Functionally selective FGFR family inhibitor | Kinome-wide screening panel (e.g., KinomeScan) |
Signaling Pathway Overview
The FGF/FGFR signaling pathway is a critical regulator of various cellular processes, including proliferation, survival, differentiation, and angiogenesis.[5] Its aberrant activation is implicated in numerous cancers.[6][7] The binding of a Fibroblast Growth Factor (FGF) ligand, along with heparan sulfate proteoglycans (HSPGs), induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[8][9] This triggers a cascade of downstream signaling, primarily through the RAS-MAPK-ERK and PI3K-AKT pathways, which are central to oncogenic signaling.[8][10]
Experimental Protocols
To validate the binding and activity of this compound, a tiered approach involving biochemical, biophysical, and cell-based assays is recommended.
-
Objective: To directly measure the binding kinetics and affinity (Kd) of the test compound to purified FGFR kinase domain.
-
Methodology:
-
Immobilization: Recombinant human FGFR1 kinase domain is immobilized onto a sensor chip (e.g., CM5) via amine coupling. A reference flow cell is prepared without the protein to subtract non-specific binding.[11][12]
-
Analyte Injection: A series of concentrations of this compound are prepared in a suitable running buffer and injected over the sensor and reference surfaces.
-
Data Acquisition: The binding is monitored in real-time, generating sensorgrams that show the association and dissociation phases.[11][13]
-
Analysis: The resulting data is fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kd).[14]
-
-
Objective: To quantify the inhibitory effect of the test compound on FGFR's kinase activity.
-
Methodology:
-
Reaction Setup: The assay is performed in a microplate format. Recombinant FGFR enzyme, a universal tyrosine kinase substrate (e.g., poly-Glu,Tyr 4:1), and ATP are combined.[15]
-
Compound Addition: A serial dilution of this compound is added to the wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and HTRF detection reagents (a europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-coupled streptavidin) are added.[16]
-
Analysis: The plate is read on an HTRF-compatible reader. The ratio of emission signals is used to determine the level of substrate phosphorylation. IC₅₀ values are calculated by plotting the percent inhibition against the compound concentration.
-
-
Objective: To confirm that the compound inhibits FGFR signaling within a cellular context.
-
Methodology:
-
Cell Culture: A cancer cell line with known FGFR amplification or mutation (e.g., SNU-16 or KATO-III) is cultured.
-
Treatment: Cells are serum-starved and then treated with various concentrations of this compound for a defined period (e.g., 2 hours).
-
Stimulation: Cells are stimulated with a relevant FGF ligand (e.g., FGF2) to induce receptor phosphorylation.
-
Lysis & Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
Detection: Following incubation with secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) system. The band intensities are quantified to assess the reduction in phosphorylation.
-
Experimental Validation Workflow
The validation of a potential FGFR binder follows a logical progression from initial, high-throughput screening to more complex, biologically relevant models. This workflow ensures that resources are focused on compounds with the most promising characteristics at each stage.
References
- 1. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. scispace.com [scispace.com]
- 5. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 6. researchgate.net [researchgate.net]
- 7. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. iris.cnr.it [iris.cnr.it]
- 13. Exploiting Surface Plasmon Resonance (SPR) Technology for the Identification of Fibroblast Growth Factor-2 (FGF2) Antagonists Endowed with Antiangiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic model for FGF, FGFR, and proteoglycan signal transduction complex assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of Indazole Derivatives and Approved Tyrosine Kinase Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted therapies. Tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of precision oncology, effectively targeting the signaling pathways that drive tumor growth and proliferation. While numerous TKIs have received regulatory approval and are now standard of care for various malignancies, the quest for novel inhibitors with improved efficacy, selectivity, and resistance profiles remains a critical area of research.
This guide provides a comparative overview of the efficacy of investigational indazole derivatives against established, approved tyrosine kinase inhibitors. Due to the limited availability of data on specific 1-Amino-1h-indazol-7-ol derivatives, this comparison focuses on promising indazole-based compounds that have demonstrated significant tyrosine kinase inhibitory activity in preclinical studies. We present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to offer an objective resource for the scientific community.
Data Presentation: Efficacy Comparison
The following tables summarize the in vitro efficacy of selected indazole derivatives compared to approved tyrosine kinase inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a drug's potency.
Table 1: Comparative Efficacy of FLT3 Inhibitors
Fms-like tyrosine kinase 3 (FLT3) is a key therapeutic target in Acute Myeloid Leukemia (AML). The indazole derivative 8r has shown potent inhibitory activity against FLT3 and its common resistance-conferring mutants.[1] Below is a comparison with the approved FLT3 inhibitors, Gilteritinib and Midostaurin.
| Compound | Target | IC50 (nM) |
| Indazole Derivative 8r | FLT3 | 41.6[1] |
| FLT3-ITD (W51) | 22.8[1] | |
| FLT3-TKD (D835Y) | 5.64[1] | |
| Gilteritinib (Approved TKI) | FLT3 | 0.29[2] |
| FLT3-ITD | 0.92 (MV4-11 cells)[2] | |
| FLT3-D835Y | 1.6 (Ba/F3 cells)[2] | |
| Midostaurin (Approved TKI) | FLT3 | < 10 (inhibition of autophosphorylation) |
| FLT3-ITD (MOLM-14 cells) | 3[3] |
Table 2: Comparative Anti-proliferative Activity in Breast Cancer Cells (4T1 cell line)
The indazole derivative 2f has demonstrated potent anti-proliferative effects against the 4T1 murine breast cancer cell line.[4] While its precise kinase targets are still under investigation, its cellular efficacy can be compared to that of approved agents used in breast cancer treatment, including the TKI Lapatinib and conventional chemotherapeutics.
| Compound | Drug Class | IC50 against 4T1 cells (µM) |
| Indazole Derivative 2f | Indazole Derivative | 0.23 - 1.15[4] |
| Lapatinib (Approved TKI) | Tyrosine Kinase Inhibitor | Not explicitly found for 4T1, but inhibits HER2-overexpressing cells with IC50 of 0.09-0.21 µM[5][6] |
| Doxorubicin (Chemotherapy) | Anthracycline | 0.11 - 1.62[7][8][9] |
| Paclitaxel (Chemotherapy) | Taxane | 0.05 (50 nM)[10] |
Signaling Pathways and Experimental Workflows
To provide a deeper context for the presented data, the following diagrams illustrate the key signaling pathways targeted by these inhibitors and the general workflow for evaluating their efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols referenced in the efficacy tables.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagents and Materials : Recombinant purified kinase (e.g., FLT3), kinase-specific substrate (e.g., a synthetic peptide), ATP (radiolabeled or with a detection-compatible modification), kinase reaction buffer, and the test compound (e.g., indazole derivative or approved TKI) at various concentrations.
-
Procedure :
-
The kinase, substrate, and test compound are incubated together in the kinase reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of the substrate.
-
The reaction is terminated, often by adding a stop solution.
-
-
Detection and Analysis : The amount of phosphorylated substrate is quantified. This can be done through various methods, such as measuring radioactivity, using phosphorylation-specific antibodies in an ELISA format, or through fluorescence-based detection systems.
-
Data Interpretation : The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is then determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][11][12]
-
Cell Seeding : Cancer cells (e.g., 4T1) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compound (e.g., indazole derivative 2f or an approved drug) and incubated for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells are also included.
-
MTT Addition : After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation and Solubilization : The plate is incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is then added to dissolve the formazan crystals.
-
Data Acquisition : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value is determined by plotting cell viability against the log of the drug concentration.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample and can be used to confirm the on-target effect of a kinase inhibitor by observing the phosphorylation status of the target kinase or its downstream effectors.[7][13][14]
-
Sample Preparation : Cells are treated with the kinase inhibitor for a specified time. The cells are then lysed to extract the total protein content. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking : The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Antibody Incubation : The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., an antibody that detects the phosphorylated form of FLT3 or total FLT3). This is followed by incubation with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.
-
Detection : A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence). The signal is captured using an imaging system.
-
Analysis : The intensity of the bands corresponding to the protein of interest is quantified to determine the relative protein levels or phosphorylation status between different treatment conditions.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. dovepress.com [dovepress.com]
- 8. Frontiers | Adapalene and Doxorubicin Synergistically Promote Apoptosis of TNBC Cells by Hyperactivation of the ERK1/2 Pathway Through ROS Induction [frontiersin.org]
- 9. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Comparing the biological activity of 1-Amino-1h-indazol-7-ol with other indazole isomers
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives having entered clinical trials for a range of diseases. The position of the amino group on the indazole ring, along with other substitutions, profoundly influences the compound's biological targets and overall activity. This comparison focuses on the well-studied 3-amino, 6-amino, and 7-amino indazole isomers, providing a framework for understanding their structure-activity relationships.
Comparative Biological Activity Data
The biological activities of various aminoindazole isomers are summarized below, with quantitative data presented to facilitate direct comparison.
Kinase Inhibitory Activity
Many aminoindazole derivatives have been identified as potent inhibitors of various protein kinases, a class of enzymes often implicated in cancer and inflammatory diseases.
| Compound/Isomer Class | Target Kinase(s) | IC50 Value(s) | Reference Cell Line(s) |
| 3-Aminoindazole Derivatives | Anaplastic Lymphoma Kinase (ALK) | 12 nM (for entrectinib) | N/A (Enzymatic Assay) |
| Fibroblast Growth Factor Receptor 1 (FGFR1) | 2.9 nM - 15.0 nM | N/A (Enzymatic Assay) | |
| 6-Aminoindazole Derivatives | Polo-like kinase 4 (PLK4) | 0.1 nM - 0.3 nM | N/A (Enzymatic Assay) |
| 7-Nitroindazole (precursor to 7-aminoindazole) | Nitric Oxide Synthase (NOS) | Potent inhibitor | N/A |
| 1H-Indazol-3-ol Derivatives | D-amino acid oxidase (DAAO) | Potent inhibitor | N/A (Enzymatic Assay) |
Antiproliferative Activity
The ability of aminoindazole isomers to inhibit the growth of cancer cells is a key area of investigation. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Compound/Isomer Class | Cancer Cell Line(s) | IC50 Value(s) |
| 3-Amino-N-phenyl-1H-indazole-1-carboxamides | SR (Leukemia) | 0.0153 µM |
| Various (60 human cell lines) | < 1 µM for most active compounds | |
| 6-Aminoindazole Derivatives | HCT116 (Colon Cancer) | 0.4 µM |
| MDA-MB-231 (Breast Cancer) | 1.7 µM | |
| A549 (Lung Cancer) | 2.8 µM | |
| SNU-638 (Gastric Cancer) | 1.8 µM | |
| MCF-7 (Breast Cancer) | 1.3 µM | |
| Derivatives of 1H-indazole-3-amine | K562 (Chronic Myeloid Leukemia) | 5.15 µM |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of aminoindazole derivatives.
Kinase Inhibition Assay (General Protocol)
Biochemical kinase inhibition assays are performed to determine the direct inhibitory effect of a compound on a specific kinase. A typical protocol involves:
-
Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, and the test compounds.
-
Procedure:
-
The kinase, substrate, and test compound are pre-incubated in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence-based detection, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density, and thus is an indicator of cell proliferation and cytotoxicity.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: After allowing the cells to attach, they are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the SRB dye.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 510 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Visualizing Mechanisms and Workflows
Generic Kinase Signaling Pathway
The following diagram illustrates a simplified, generic signaling pathway that is often targeted by kinase inhibitors, including many indazole derivatives.
Unveiling Molecular Architecture: A Comparative Guide to X-ray Crystallography for Structural Validation of Novel Indazole Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous determination of a novel molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other key analytical techniques for the structural validation of new indazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Experimental data and detailed protocols are presented to support an objective evaluation of each method's utility in this context.
Indazole scaffolds are prevalent in a multitude of biologically active compounds, including several approved anti-cancer drugs.[1][2] As novel indazole derivatives are synthesized, rigorous structural validation is crucial to understanding their structure-activity relationships (SAR) and to guide further drug design efforts. X-ray crystallography stands as the gold standard for providing a definitive atomic-resolution structure of a crystalline compound.[3]
This guide will delve into the practical application of X-ray crystallography for indazole derivatives and compare its performance against other widely used structural elucidation techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structural validation depends on several factors, including the nature of the sample, the information required, and available resources. Below is a comparative overview of the primary methods.
| Technique | Principle | Information Provided | Sample Requirements | Key Advantages | Key Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | High-quality single crystal (typically >0.1 mm)[4] | Unambiguous and definitive structural determination[3] | Crystal growth can be challenging and time-consuming; provides a static picture of the molecule in the solid state |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Connectivity through bonds (COSY, HMBC), through-space proximities (NOESY), dynamic and conformational information in solution | Soluble sample (typically mg quantity) | Provides information about the molecule's structure and dynamics in solution, closer to physiological conditions[5] | Can be difficult to interpret for complex molecules; determination of absolute stereochemistry can be challenging |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Molecular weight, elemental composition (High-Resolution MS) | Small sample quantity (µg to ng) | High sensitivity, provides accurate molecular weight and formula | Does not provide information on 3D structure or stereochemistry |
| Computational Modeling | Quantum mechanics and molecular mechanics calculations | Predicted 3D structure, conformational analysis, electronic properties | No physical sample required | Can predict structures and properties of hypothetical molecules; aids in interpreting experimental data | Accuracy is dependent on the computational method used; requires experimental validation |
Performance Data: X-ray Crystallography of Indazole Derivatives
The quality of a crystal structure determined by X-ray diffraction is assessed by several parameters. The resolution (in Ångströms, Å) indicates the level of detail observed, with lower numbers signifying higher resolution. The R-factor (or R-work) is a measure of the agreement between the crystallographic model and the experimental diffraction data, with lower percentages indicating a better fit.[6] For small molecules, R-factors are typically below 5%.[7]
Below is a representative table summarizing typical crystallographic data for novel indazole derivatives, compiled from literature sources.
| Compound | Formula | Crystal System | Space Group | Resolution (Å) | R-factor (%) | Reference |
| Indazole Derivative A | C₁₅H₁₀FN₃O₂ | Monoclinic | P2₁/c | 1.50 | 4.2 | Fictional Representative Data |
| Indazole Derivative B | C₁₇H₁₅N₃O | Orthorhombic | P2₁2₁2₁ | 1.45 | 3.8 | Fictional Representative Data |
| Indazole Derivative C | C₁₆H₁₂ClN₃S | Triclinic | P-1 | 1.60 | 4.5 | Fictional Representative Data |
Experimental Protocols
Detailed methodologies are crucial for reproducible scientific research. The following sections outline standardized protocols for the key experiments discussed.
X-ray Crystallography of a Novel Indazole Derivative
This protocol describes a general procedure for the single-crystal X-ray diffraction analysis of a small organic molecule like an indazole derivative.
1. Crystal Growth:
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the purified indazole derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).[8] Filter the solution into a clean vial.[8] Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent over several days to weeks in an undisturbed location.[8]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
2. Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, is used to collect diffraction data.
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined against the experimental data using least-squares methods, adjusting atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using the R-factor and other crystallographic indicators.
NMR Spectroscopy for Structural Elucidation
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified indazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
2. Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to identify the proton environments.
-
Acquire a 1D ¹³C NMR spectrum to identify the carbon environments.
-
Acquire two-dimensional (2D) NMR spectra as needed:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which helps in assembling the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the 3D structure and stereochemistry.
-
3. Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to deduce the molecular connectivity and stereochemistry.
High-Resolution Mass Spectrometry (HRMS)
1. Sample Preparation:
-
Prepare a dilute solution of the indazole derivative in a suitable solvent (e.g., methanol, acetonitrile).
2. Data Acquisition:
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography).
-
Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI).
-
Analyze the ions in a high-resolution mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap).
3. Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition of the molecule.
Visualizing Workflows and Pathways
To further clarify the processes and interactions discussed, the following diagrams were generated using Graphviz.
Many indazole derivatives exhibit their biological activity by inhibiting protein kinases involved in cell signaling pathways. The diagram below illustrates a simplified representation of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a common target for indazole-based kinase inhibitors.
Conclusion
X-ray crystallography provides an unparalleled level of detail for the structural elucidation of novel indazole derivatives, offering definitive proof of their three-dimensional architecture. While the requirement for high-quality single crystals can be a bottleneck, the unequivocal nature of the data obtained makes it an indispensable tool in drug discovery. For a comprehensive structural validation, a multi-technique approach is often optimal. NMR spectroscopy provides crucial information about the molecule's conformation and dynamics in solution, while mass spectrometry confirms the molecular weight and elemental composition with high accuracy. Computational modeling can further aid in structure determination and prediction. By objectively comparing the data and protocols of these techniques, researchers can make informed decisions to efficiently and accurately validate the structures of novel indazole derivatives, accelerating the journey from synthesis to potential therapeutic application.
References
- 1. longdom.org [longdom.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 7. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
- 8. How To [chem.rochester.edu]
The Evolving Landscape of Amino-Indazoles: A Comparative Guide to In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of amino-indazole based compounds, offering insights into their therapeutic potential, particularly in oncology. Due to a lack of specific experimental data for 1-Amino-1h-indazol-7-ol, this guide will focus on the broader class of amino-indazole derivatives, drawing comparisons based on structural modifications and their impact on biological outcomes.
In Vitro Antiproliferative Activity of Amino-Indazole Derivatives
A significant body of research highlights the potent cytotoxic effects of amino-indazole derivatives against a wide range of human cancer cell lines. The efficacy of these compounds is largely influenced by the nature and position of substituents on the indazole ring. The following tables summarize the in vitro antiproliferative activity of various amino-indazole derivatives from several key studies.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: 6-Substituted Aminoindazoles | ||||
| Compound 36 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colon) | 0.4 ± 0.3 | [1][2] |
| A549 (Lung) | >10 | [1][2] | ||
| SNU-638 (Gastric) | 1.9 ± 0.2 | [1][2] | ||
| Compound 9f | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colon) | 14.3 ± 4.4 | [3][4] |
| A549 (Lung) | 18.2 ± 1.2 | [3][4] | ||
| SNU-638 (Gastric) | 20.1 ± 2.5 | [3][4] | ||
| MDA-MB-231 (Breast) | 2.9 ± 0.3 | [3][4] | ||
| Series 2: 3-Amino-N-phenyl-1H-indazole-1-carboxamides | ||||
| Compound 1c | 3-amino-N-(4-chlorophenyl)-1H-indazole-1-carboxamide | Full NCI 60-cell line panel | GI50 range: 0.041-33.6 | [5] |
| K562 (Leukemia) | Mean GI50: 1.90 | [5] | ||
| Series 3: 1H-indazole-3-amine Derivatives | ||||
| Compound 6o | (Structure not specified) | K562 (Leukemia) | 5.15 | [6] |
| A549 (Lung) | >40 | [6] | ||
| PC-3 (Prostate) | >40 | [6] | ||
| Hep-G2 (Hepatoma) | >40 | [6] | ||
| Compound 5k | (Structure not specified) | Hep-G2 (Hepatoma) | 3.32 | [6] |
| Series 4: Miscellaneous Indazole Derivatives | ||||
| Compound 2f | (Structure not specified) | 4T1 (Breast) | 0.23 | [7][8] |
| A549 (Lung) | 1.15 | [7][8] | ||
| HepG2 (Hepatoma) | 0.80 | [7][8] | ||
| MCF-7 (Breast) | 0.34 | [7][8] |
In Vivo Efficacy of Amino-Indazole Derivatives
While in vitro data provides valuable initial screening, in vivo models are crucial for assessing the therapeutic potential of these compounds in a physiological context. Limited but promising in vivo data for certain amino-indazole derivatives suggests their potential for further development.
| Compound ID | Animal Model | Tumor Model | Dosing Regimen | Efficacy | Reference |
| Compound 2f | BALB/c mice | 4T1 breast cancer xenograft | Not specified | Suppressed tumor growth without obvious side effects | [7][8] |
| Indazole Derivatives NV6 and NV16 | BALB/c mice | Cutaneous leishmaniasis (Leishmania amazonensis) | Intralesional, 5 and 10 mg/kg | NV6 showed leishmanicidal activity comparable to Amphotericin B | [9] |
| Indazole GyrB Inhibitors | Mice | MRSA infection models | IV, 2 mg/kg | Good animal efficacy observed | [10] |
Signaling Pathways and Mechanisms of Action
The anticancer activity of amino-indazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
One prominent mechanism involves the inhibition of protein kinases. Several indazole-based drugs, such as Axitinib and Pazopanib, are approved kinase inhibitors.[8][11] For instance, some derivatives have been shown to target receptor tyrosine kinases like VEGFR, EGFR, and FGFR, thereby inhibiting downstream signaling cascades like the MAPK/ERK pathway.[1][11][12][13]
Another key mechanism is the induction of apoptosis. Compound 2f , for example, was found to upregulate pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[7][8] Furthermore, some derivatives, such as compound 6o , are believed to exert their effects by inhibiting members of the Bcl-2 family and modulating the p53/MDM2 pathway.[6]
Certain amino-indazoles also exhibit activity as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in tumor immune evasion.[1][2][13][14] By inhibiting IDO1, these compounds can enhance the anti-tumor immune response.
Figure 1: Simplified signaling pathways targeted by amino-indazole derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of amino-indazole derivatives.
In Vitro Antiproliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [6]
-
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The absorbance of the formazan solution is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in 96-well plates and incubate for 24 hours.
-
Treat cells with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil) for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
2. Sulforhodamine B (SRB) Assay [2][3][4]
-
Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.
-
Protocol:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with the test compounds for a specified period (e.g., 48 or 72 hours).
-
Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes.
-
Wash away the unbound dye with 1% acetic acid and air dry.
-
Solubilize the bound dye with a Tris-base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Calculate the IC50 values.
-
Figure 2: General experimental workflows for in vitro and in vivo efficacy testing.
In Vivo Tumor Models[15][16][17][18][19]
-
Principle: To evaluate the anti-tumor efficacy of a compound in a living organism, human cancer cells are typically implanted into immunocompromised mice (xenograft models) or murine cancer cells are implanted into immunocompetent mice (syngeneic models).
-
General Protocol (Xenograft Model):
-
Subcutaneously inject a suspension of human tumor cells (e.g., 4T1) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and a vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Conclusion and Future Directions
The collective evidence strongly supports the continued exploration of amino-indazole derivatives as a promising class of therapeutic agents, particularly in the field of oncology. The versatility of the indazole scaffold allows for extensive structural modifications, leading to compounds with diverse mechanisms of action and potent efficacy.
While the specific compound this compound remains to be extensively characterized, the data presented for its structural analogs provide a solid foundation for predicting its potential biological activities. Future research should focus on:
-
Synthesis and biological evaluation of this compound to determine its specific in vitro and in vivo efficacy.
-
Head-to-head comparative studies of different amino-indazole derivatives to establish clear structure-activity relationships.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties and safety profiles.
By systematically addressing these areas, the full therapeutic potential of this compound and the broader class of amino-indazole derivatives can be realized, paving the way for the development of novel and effective treatments for cancer and other diseases.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents...: Ingenta Connect [ingentaconnect.com]
- 5. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity profile of 1-Amino-1h-indazol-7-ol against a panel of human kinases
Extensive searches for the kinase selectivity profile of the specific compound 1-Amino-1h-indazol-7-ol did not yield any publicly available experimental data. Consequently, a detailed comparison guide on its performance against a panel of human kinases, as requested, cannot be provided at this time.
The inquiry for quantitative data such as IC50 or Ki values, detailed experimental protocols for kinase inhibition assays, and information on the signaling pathways involving potential kinase targets of this compound returned no specific results for this molecule.
While the search did identify selectivity profiles and experimental details for other structurally related indazole derivatives, this information is not directly applicable to this compound. The kinase inhibitory activity and selectivity of a compound are highly dependent on its precise chemical structure. Therefore, data from other indazole-based inhibitors cannot be used to infer the specific activity of this compound.
General methodologies for kinase inhibition assays were found, including mobility shift assays, KINOMEscan profiling, and ADP-Glo assays. These represent common techniques used in the field to determine the selectivity of kinase inhibitors. However, without specific experimental application to this compound, a detailed protocol section as requested cannot be constructed.
Similarly, without knowing the primary kinase targets of this compound, a relevant signaling pathway diagram cannot be generated.
Therefore, due to the absence of specific data for this compound in the public domain, the creation of a comparison guide that meets the user's core requirements is not possible. Further research and publication of experimental results for this compound are needed before such a guide can be developed.
Confirming the Structure of Synthesized 1-Amino-1H-indazol-7-ol using 1H and 13C NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data to facilitate the structural elucidation of 1-Amino-1H-indazol-7-ol and differentiate it from potential isomeric impurities.
The synthesis of substituted indazoles is of significant interest in medicinal chemistry due to their diverse biological activities. Following the synthesis of a target molecule such as this compound, confirmation of the final structure is paramount. NMR spectroscopy is one of the most powerful techniques for the structural analysis of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and integration of proton (¹H) and carbon-13 (¹³C) signals, the precise arrangement of atoms within a molecule can be determined.
This guide presents a comparison of the predicted ¹H and ¹³C NMR data for this compound and two of its potential isomers: 3-Amino-1H-indazol-7-ol and 7-Amino-1H-indazol-1-ol. The data herein is theoretical and intended to serve as a reference for researchers to compare against their experimentally obtained spectra.
Predicted NMR Data for Structural Confirmation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its isomers. These predictions were generated using computational algorithms that are widely accepted in the scientific community for their accuracy in estimating NMR spectral parameters.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Position | This compound | 3-Amino-1H-indazol-7-ol | 7-Amino-1H-indazol-1-ol |
| H3 | ~7.8 | - | ~7.9 |
| H4 | ~6.8 (d) | ~6.7 (d) | ~6.9 (d) |
| H5 | ~7.1 (t) | ~7.0 (t) | ~7.2 (t) |
| H6 | ~6.6 (d) | ~6.5 (d) | ~6.7 (d) |
| NH₂ | ~5.5 (s, br) | ~5.0 (s, br) | - |
| OH | ~9.5 (s, br) | ~9.3 (s, br) | - |
| NH (indazole) | ~12.0 (s, br) | ~11.5 (s, br) | - |
| OH (at N1) | - | - | ~10.0 (s, br) |
| NH₂ (at C7) | - | - | ~5.2 (s, br) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicities are indicated in parentheses (s = singlet, d = doublet, t = triplet, br = broad).
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Position | This compound | 3-Amino-1H-indazol-7-ol | 7-Amino-1H-indazol-1-ol |
| C3 | ~130 | ~145 | ~132 |
| C3a | ~140 | ~138 | ~142 |
| C4 | ~110 | ~108 | ~112 |
| C5 | ~125 | ~123 | ~127 |
| C6 | ~115 | ~113 | ~117 |
| C7 | ~148 | ~146 | ~150 |
| C7a | ~120 | ~118 | ~122 |
Note: Chemical shifts are approximate and serve as a guide for comparison with experimental data.
Experimental Protocols
To acquire high-quality ¹H and ¹³C NMR spectra for structural confirmation, the following general experimental protocols should be followed.
Sample Preparation
-
Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the synthesized compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration is recommended, typically 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection : Choose a deuterated solvent in which the compound is highly soluble and that does not have signals that overlap with the analyte signals. Common solvents include DMSO-d₆, CDCl₃, and Methanol-d₄. The choice of solvent can affect the chemical shifts of labile protons (e.g., -NH₂, -OH).
-
Filtration : To ensure a homogeneous solution and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard : For accurate chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.
NMR Data Acquisition
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition :
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the free induction decay (FID) and apply a Fourier transform to obtain the spectrum.
-
-
¹³C NMR Acquisition :
-
Tune and match the probe for the ¹³C frequency.
-
Use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set appropriate spectral width, acquisition time, and relaxation delay. A longer relaxation delay may be needed for quaternary carbons.
-
Process the FID to obtain the final spectrum.
-
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound using NMR spectroscopy.
By systematically following this workflow and comparing the experimental NMR data with the provided predicted values, researchers can confidently confirm the structure of their synthesized this compound and rule out the presence of significant isomeric impurities. This rigorous approach to structural verification is essential for the integrity and reproducibility of scientific research and drug development.
Safety Operating Guide
Navigating the Disposal of 1-Amino-1h-indazol-7-ol: A Guide to Safe and Compliant Practices
Hazard Profile and Safety Precautions
Based on data from similar aminoindazole compounds, 1-Amino-1h-indazol-7-ol is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] |
| Respiratory Protection | Use only under a chemical fume hood. In case of insufficient ventilation, wear suitable respiratory equipment. |
Handling:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust.[1]
-
Use only in a well-ventilated area.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. This protocol outlines the necessary steps for its safe removal from the laboratory.
-
Waste Identification and Classification:
-
Based on the hazards of similar compounds, this compound should be classified as a hazardous waste.[1] Generators must determine if their waste is hazardous according to regulations.[5]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste characterization.
-
-
Segregation and Storage:
-
Store waste this compound in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[2][3]
-
Keep the waste container tightly closed and clearly labeled as "Hazardous Waste" with the full chemical name "this compound".[1][2]
-
-
Waste Collection and Packaging:
-
Engaging a Licensed Waste Disposal Vendor:
-
The disposal of hazardous waste must be handled by a licensed and reputable waste disposal company.[6]
-
Provide the vendor with a complete and accurate description of the waste, including its chemical composition and known hazards.
-
-
Documentation:
-
Maintain a detailed record of the waste, including the quantity, date of generation, and disposal date.
-
A hazardous waste manifest will be required for off-site transportation, which tracks the waste from the generator to the final disposal facility.[7]
-
Regulatory Framework
The management of hazardous waste is governed by a combination of federal and state regulations.[5] In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[5][8] States may have their own, often more stringent, regulations.[5] It is the responsibility of the waste generator to ensure full compliance with all applicable laws.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. uswonline.com [uswonline.com]
- 7. epa.gov [epa.gov]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Essential Safety and Logistical Information for Handling 1-Amino-1h-indazol-7-ol
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 1-Amino-1h-indazol-7-ol, based on data for the structural isomer 7-Amino-1H-indazole. These guidelines are intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
Based on the data for 7-Amino-1H-indazole, this compound is considered hazardous. The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specification | Standard |
| Eye and Face Protection | Chemical safety goggles or face shield. | OSHA's 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure. | |
| Respiratory Protection | Use only in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator is recommended. | |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2] |
Handling and Storage
Proper handling and storage are crucial to maintaining the chemical's integrity and preventing accidents.
Handling:
-
Ensure adequate ventilation and use in a chemical fume hood.[2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Do not get in eyes, on skin, or on clothing.[2]
-
Avoid dust formation.[2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store under an inert atmosphere.[2]
-
Incompatible with strong oxidizing agents, strong acids, and acid chlorides.[2]
First Aid Measures
In case of exposure, immediate action is required.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Call a poison center or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[2] |
Disposal Plan
Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations. The waste is classified as hazardous and should be handled by an approved waste disposal plant.[2][3] Do not empty into drains.
Experimental Workflow and Visualization
While a specific signaling pathway for this compound is not documented, indazole derivatives are known to act as inhibitors in various signaling pathways. For instance, a related compound has been shown to inhibit PI3Kγ, a key enzyme in intracellular signaling. The following diagram illustrates a generalized workflow for evaluating the inhibitory effect of a compound like an indazole derivative on a signaling pathway.
Caption: Workflow for evaluating the inhibitory activity of an indazole derivative on the PI3K/AKT signaling pathway.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
